molecular formula C6H4N4O4 B1293633 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine CAS No. 6713-54-8

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Cat. No.: B1293633
CAS No.: 6713-54-8
M. Wt: 196.12 g/mol
InChI Key: ZEKJTVBUDUYZOU-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H4N4O4 and its molecular weight is 196.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone
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InChI

InChI=1S/C6H4N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h(H2,7,10,12,13)(H2,8,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEKJTVBUDUYZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70217426
Record name 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone
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Molecular Weight

196.12 g/mol
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CAS No.

6713-54-8
Record name Homouric acid
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Record name 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone
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Record name 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)tetrone
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Record name HOMOURIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, also known by synonyms such as Homouric Acid, is a heterocyclic organic compound of significant interest in medicinal chemistry. Its primary role is as a key intermediate in the synthesis of Dipyridamole, a widely used antiplatelet agent. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis methodologies, and its biological relevance in the context of its end-product, Dipyridamole. While direct biological activity and comprehensive spectral data for the title compound are not extensively documented in publicly available literature, this guide collates the existing information to serve as a valuable resource for researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various sources. The compound is typically a yellow powder and is sparingly soluble in water.

PropertyValueSource(s)
CAS Number 6713-54-8[1][2][3][4]
Molecular Formula C₆H₄N₄O₄[2][3]
Molecular Weight 196.12 g/mol [3]
Appearance Yellow powder[1]
Melting Point >300 °C[2][4]
pKa (Predicted) 5.90 ± 0.20[1]
Solubility Sparingly soluble in water[1]
LogP (Predicted) -0.7578[3]
Topological Polar Surface Area (TPSA) 132.48 Ų[3]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis Protocols

The synthesis of this compound is crucial for the production of Dipyridamole. Two detailed experimental protocols are outlined below.

Synthesis from 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and Urea

This method involves the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with urea in an alkaline solution.

Experimental Protocol:

  • Charge a two-necked flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

  • Add a solution of urea (7.7 g, 128.0 mmol) in 125 ml of NaOH solution (prepared by dissolving 500 g of sodium hydroxide in 1500 g of purified water) dropwise to the flask.

  • After the addition is complete, rapidly heat the reaction mixture to 100 °C and maintain this temperature for one hour with continuous stirring.

  • Continue stirring for an additional 3 hours at 25 °C.

  • Filter the reaction mixture to collect the solid product.

  • Wash the solid with 250 ml of purified water and heat to 60 °C for one hour.

  • Adjust the pH of the solution to 4 with dilute hydrochloric acid.

  • Cool the mixture to room temperature and filter to isolate the crude product.

  • Wash the product with water until neutral and dry to obtain this compound.

  • Recrystallize the crude product from ethanol to yield the pure compound (10.9 g, 86.9% yield).

Synthesis from Nitro Orotic Acid

This synthetic route involves the hydrogenation of nitro orotic acid followed by cyclization.[5]

Experimental Protocol:

  • Add nitro orotic acid to an alkali liquid.

  • Hydrogenate the mixture using a Nickel catalyst and hydrogen gas (Ni/H₂).

  • Filter the reaction mixture to obtain a solution of amino orotic acid, which is used directly in the next step without isolation.

  • Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid.

  • Add sodium cyanate and control the temperature during the reaction to form the urea derivative of amino orotic acid.

  • Add a 30% sodium hydroxide solution dropwise to adjust the pH to 13 and heat the mixture to induce cyclization.

  • Adjust the pH to 3 by adding a 50-60% sulfuric acid solution dropwise.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture, wash the solid with water until neutral, and dry to obtain the final product.

Spectral Data

Biological Significance and Signaling Pathways

The primary biological relevance of this compound stems from its role as a precursor to Dipyridamole. The pharmacological effects of Dipyridamole are well-characterized and involve the modulation of platelet aggregation and vasodilation. While there are general suggestions of potential anticancer and antioxidant activities for pyrimidine derivatives, specific studies on this compound are lacking.[1][8][9][10]

Role as a Dipyridamole Intermediate

This compound is a crucial building block in the multi-step synthesis of Dipyridamole. This synthesis typically involves the chlorination of the tetrahydroxy compound to form 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, followed by nucleophilic substitution reactions to introduce the diethanolamine and piperidine moieties that characterize the Dipyridamole structure.

Signaling Pathway of Dipyridamole

The mechanism of action of Dipyridamole involves two primary pathways that ultimately lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, resulting in decreased platelet aggregation and vasodilation.

Dipyridamole_Mechanism dipyridamole Dipyridamole pde Phosphodiesterase (PDE) dipyridamole->pde Inhibits ent1 Equilibrative Nucleoside Transporter 1 (ENT1) dipyridamole->ent1 camp ↑ cAMP adenosine ↑ Extracellular Adenosine platelet_aggregation ↓ Platelet Aggregation camp->platelet_aggregation adenosine->camp Activates Adenylyl Cyclase vasodilation Vasodilation adenosine->vasodilation

Mechanism of Action of Dipyridamole

Potential Biological Activities of the Core Structure

While specific data for this compound is limited, the broader class of pyrimido[5,4-d]pyrimidine derivatives has been investigated for various biological activities. Studies have shown that compounds with this core structure can exhibit anticancer properties by inducing apoptosis-independent mechanisms in cancer cell lines.[8] Furthermore, various pyrimidine derivatives have been explored for their antioxidant potential.[9] These findings suggest that this compound itself could be a subject for future investigation into its own therapeutic properties, beyond its role as a synthetic intermediate.

Conclusion

This compound is a compound of significant industrial importance as a key precursor to the drug Dipyridamole. Its physicochemical properties and synthesis are well-characterized. While its direct biological activity is not yet thoroughly elucidated, the known pharmacological profile of its derivative, Dipyridamole, provides a strong impetus for its continued study. Further research into the potential intrinsic biological activities of this core structure, supported by detailed spectral analysis, could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to aid in these future endeavors.

References

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, a pivotal chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. While the name suggests a tetrahydroxy-substituted pyrimido[5,4-d]pyrimidine core, it predominantly exists in its more stable tautomeric form, pyrimido[5,4-d]pyrimidine-2,4,6,8(1H,3H,7H,9H)-tetrone.

  • IUPAC Name: pyrimido[5,4-d]pyrimidine-2,4,6,8(1H,3H,7H,9H)-tetrone

  • Synonyms: 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone, Homouric Acid, Oxyhomouric Acid[1]

  • CAS Number: 6713-54-8[1][2]

  • Molecular Formula: C₆H₄N₄O₄[3][4]

  • Molecular Weight: 196.12 g/mol [4]

Chemical Structure:

The chemical structure of the predominant tautomeric form is depicted below:

(Note: This is a simplified 2D representation. The actual molecule has a more complex 3D structure.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Yellow powder/Crystalline solid[1],[5]
Melting Point >370 °C[2][3][4][5]
Density (Predicted) 1.89 ± 0.1 g/cm³[3][4]
pKa (Predicted) 5.90 ± 0.20[1]
Solubility Sparingly soluble in water[1]
Storage Temperature 2-8°C[4]

Synthesis Protocols

The synthesis of this compound is crucial for its application as a pharmaceutical intermediate. Detailed below are established experimental protocols for its preparation.

3.1. Synthesis from 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and Urea [2][4]

This method involves the cyclization reaction between 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and urea under alkaline conditions.

  • Materials:

    • 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

    • Urea (7.7 g, 128.0 mmol)

    • Sodium hydroxide solution (500 g of NaOH in 1500 g of purified water)

    • Dilute hydrochloric acid

    • Ethanol

  • Procedure:

    • Charge a two-necked flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

    • Add urea dropwise with 125 ml of the NaOH solution.

    • Rapidly heat the mixture to 100 °C and maintain this temperature for 1 hour.

    • Continue stirring for 3 hours at 25 °C.

    • Filter the mixture to obtain a solid.

    • Add 250 ml of purified water to the solid and heat to 60 °C for 1 hour.

    • Adjust the pH to 4 with dilute hydrochloric acid.

    • Cool the solution to room temperature and filter.

    • Wash the solid and dry to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol.

3.2. Synthesis from Nitro Orotic Acid [6]

This patented method provides an alternative route starting from nitro orotic acid, which is hydrogenated to amino orotic acid and then cyclized.

  • Materials:

    • Nitro orotic acid

    • Alkali liquid

    • Ni/H₂ for hydrogenation

    • Concentrated hydrochloric acid

    • Sodium cyanate

    • 30% Sodium hydroxide solution

    • 50-60% Sulfuric acid solution

  • Procedure:

    • Add nitro orotic acid to an alkali liquid and perform hydrogenation with Ni/H₂.

    • Filter the mixture to obtain an amino orotic acid solution, which is used directly in the next step.

    • Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid.

    • Add sodium cyanate and control the temperature for the reaction to obtain the urea derivative of amino orotic acid.

    • Add 30% sodium hydroxide solution to adjust the pH to 13 and heat for cyclization.

    • Adjust the pH to 3 by adding 50-60% sulfuric acid solution.

    • Cool the mixture to room temperature, filter, wash to neutrality, and dry to obtain the final product.

Role in Drug Development

This compound is a key intermediate in the synthesis of Dipyridamole, an antiplatelet drug used in the treatment of ischemic heart disease and stroke.[2][4][7] Dipyridamole functions as a coronary vasodilator and has antithrombotic properties.[6] The pyrimido[5,4-d]pyrimidine scaffold is also being explored for the development of new therapeutic agents against various diseases.

Recent research has demonstrated that derivatives of the pyrimido[5,4-d]pyrimidine scaffold exhibit a range of biological activities, including:

  • Antitrypanosomal and antileishmanial activity.[8][9][10]

  • GPR119 agonistic activity for the treatment of type 2 diabetes.[11]

  • Antiviral and anticancer properties.[12]

The versatility of the pyrimido[5,4-d]pyrimidine core makes it a valuable scaffold in medicinal chemistry and drug discovery.[13][14]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 5-aminoorotic acid and urea, as detailed in the experimental protocol.

Synthesis_Workflow Reactants 5-Amino-2,6-dioxo-1,2,3,6- tetrahydropyrimidine-4-carboxylic acid + Urea Reaction_Step1 Reaction with NaOH solution Heating to 100°C Reactants->Reaction_Step1 Intermediate Solid Intermediate Reaction_Step1->Intermediate Purification_Step1 Washing with water Heating to 60°C Intermediate->Purification_Step1 Acidification Acidification with HCl to pH 4 Purification_Step1->Acidification Final_Product 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine Acidification->Final_Product

Caption: Synthesis workflow of this compound.

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its role as a precursor to Dipyridamole underscores its significance in the pharmaceutical industry. The ongoing research into the biological activities of its derivatives suggests a promising future for the pyrimido[5,4-d]pyrimidine scaffold in the development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding of its chemical properties and synthesis, which is essential for researchers and professionals working in this area.

References

In-depth Technical Guide on the Spectroscopic Data of Humic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Extensive searches for "Homouric Acid" did not yield specific spectroscopic data or a defined chemical structure. It is highly probable that this term is a typographical error and the intended subject is Humic Acid . This guide will focus on Humic Acid, a complex and heterogeneous mixture of organic compounds found in soils, sediments, and aquatic environments. Unlike a single molecule with a defined structure, humic acid's composition and therefore its spectroscopic data vary depending on its source and extraction methods.

This technical guide provides a comprehensive overview of the spectroscopic characterization of humic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate a deeper understanding of the structural characteristics of this complex biomaterial.

Mass Spectrometry Data of Humic Acid

Mass spectrometry of humic acid does not yield a single molecular ion peak due to its complex polymeric nature. Instead, it provides a distribution of masses of the constituent molecules. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to characterize the molecular weight distribution and elemental composition of humic acid components.

Table 1: Representative Mass Spectrometry Data for Humic Acid

ParameterTypical Range/ValueKey Insights
Average Molecular Weight (Mw) 2,000 - 100,000+ DaIndicates the high polymeric nature of humic acid.
Number Average Molecular Weight (Mn) 1,000 - 10,000 DaReflects the significant polydispersity of the mixture.
Commonly Identified Molecular Formulas CcHhOoNnSsReveals a high degree of unsaturation and oxygenation.
Dominant Ion Series [M-H]-, [M+H]+ESI in negative and positive modes helps identify acidic and basic functional groups.
Experimental Protocol: High-Resolution Mass Spectrometry of Humic Acid

A typical protocol for the analysis of humic acid by ESI-FT-ICR mass spectrometry is as follows:

  • Sample Preparation: A dilute solution of humic acid (e.g., 10-50 mg/L) is prepared in a solvent mixture such as water/methanol (1:1, v/v) with a small amount of a base (e.g., ammonium hydroxide) to enhance deprotonation and ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a 7T or 12T FT-ICR mass spectrometer, equipped with an ESI source is used.

  • Ionization: The sample solution is infused into the ESI source at a flow rate of 1-5 µL/min. The ESI needle voltage is typically set between -3.0 and -4.0 kV for negative ion mode.

  • Mass Analysis: Ions are accumulated in the ICR cell for a defined period (e.g., 500-1000 ms) before excitation and detection. Data is acquired over a broad mass range (e.g., m/z 200-2000).

  • Data Processing: The acquired data is processed using specialized software to perform mass calibration, peak picking, and assignment of elemental formulas to the detected masses based on high mass accuracy.

Infrared (IR) Spectroscopy Data of Humic Acid

Infrared spectroscopy is a powerful technique for identifying the functional groups present in humic acid. The IR spectrum of humic acid is characterized by broad absorption bands due to the multitude of vibrational modes from its complex structure.

Table 2: Typical Infrared Absorption Bands for Humic Acid

Wavenumber (cm⁻¹)AssignmentSignificance
3400 - 3200 O-H stretching (H-bonded) from phenols, alcohols, and carboxylic acidsIndicates the presence of hydrophilic functional groups.
2920 - 2850 Aliphatic C-H stretchingPresence of long-chain alkyl structures.
~1720 C=O stretching of carboxylic acids and ketonesKey functional group responsible for acidity and metal complexation.
~1620 Aromatic C=C stretching, C=O of conjugated ketones, and COO⁻ symmetric stretchingIndicates the aromatic nature and presence of carboxylate salts.
~1400 O-H bending of phenols and C-H bending of CH₂ and CH₃ groupsFurther evidence for phenolic and aliphatic components.
1270 - 1200 C-O stretching and O-H bending of carboxylic acids and phenolsCharacterizes the acidic functional groups.
1170 - 950 C-O stretching of polysaccharides, alcohols, and ethersSuggests the presence of carbohydrate-like structures.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy of Humic Acid

The KBr pellet method is commonly used for obtaining the FTIR spectrum of solid humic acid samples:

  • Sample Preparation: Approximately 1-2 mg of dried, finely ground humic acid is mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is pressed into a transparent pellet using a hydraulic press at a pressure of 8-10 tons for a few minutes.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and infer the presence of various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Humic Acid

Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structural components of humic acid. Due to the complexity and polymeric nature of humic acid, the NMR spectra typically show broad signals rather than sharp, well-resolved peaks.

Table 3: ¹³C NMR Chemical Shift Regions and Assignments for Humic Acid

Chemical Shift (ppm)AssignmentStructural Implication
0 - 50 Aliphatic carbons (CH₃, CH₂, CH)Presence of alkyl chains.
50 - 90 O-alkyl carbons (carbohydrates, ethers, alcohols)Indicates carbohydrate and ether linkages.
90 - 110 Anomeric carbons in carbohydratesSuggests polysaccharide components.
110 - 140 Aromatic carbons (protonated and C-substituted)Confirms the presence of aromatic rings.
140 - 160 Phenolic carbonsIndicates the presence of hydroxylated aromatic rings.
160 - 190 Carboxylic, ester, and amide carbonsHighlights the abundance of acidic and nitrogen-containing functional groups.
190 - 220 Ketone and aldehyde carbonsPresence of carbonyl functionalities.

Table 4: ¹H NMR Chemical Shift Regions and Assignments for Humic Acid

Chemical Shift (ppm)AssignmentStructural Implication
0.5 - 1.5 Protons on aliphatic carbonsAbundance of alkyl groups.
1.5 - 3.0 Protons on carbons α to aromatic rings or carbonyl groupsIndicates linkages between aliphatic and aromatic/carbonyl structures.
3.0 - 5.5 Protons on carbons bonded to oxygen or nitrogen (carbohydrates, amino acids)Presence of carbohydrate and proteinaceous material.
6.0 - 8.5 Aromatic protonsConfirms the aromatic nature of the core structure.
8.5 - 13.0 Protons of carboxylic acids and phenolsHighlights the acidic nature of humic acid.
Experimental Protocol: Solution-State ¹³C NMR Spectroscopy of Humic Acid
  • Sample Preparation: Humic acid (50-100 mg) is dissolved in 1 mL of a deuterated solvent, typically 0.5 M NaOD in D₂O, to ensure dissolution and provide a deuterium lock signal.

  • NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Spectral Acquisition: A quantitative ¹³C NMR spectrum is acquired using a 1D pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of all carbon nuclei. A large number of scans (several thousand) are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The Free Induction Decay (FID) is processed with an appropriate line broadening factor, followed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to an internal or external standard (e.g., DSS or TSP).

Visualizations

Signaling Pathway

Humic acid does not participate in specific signaling pathways in the traditional sense. However, its interaction with plant root cells can trigger a cascade of physiological responses. The following diagram illustrates a conceptual model of this interaction.

G Conceptual Model of Humic Acid-Plant Root Interaction cluster_root Plant Root Cell Receptor Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Activation Gene Expression Gene Expression Signal Transduction->Gene Expression Regulation Physiological Response Physiological Response Gene Expression->Physiological Response Leads to Humic Acid Humic Acid Humic Acid->Receptor Binding

Caption: Conceptual model of humic acid's interaction with a plant root cell.

Experimental Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of humic acid.

G Experimental Workflow for Humic Acid Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Purification Purification Extraction->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Mass Spec Mass Spec Spectroscopic Analysis->Mass Spec IR Spec IR Spec Spectroscopic Analysis->IR Spec NMR Spec NMR Spec Spectroscopic Analysis->NMR Spec Data Interpretation Data Interpretation Mass Spec->Data Interpretation IR Spec->Data Interpretation NMR Spec->Data Interpretation Structural Elucidation Structural Elucidation Data Interpretation->Structural Elucidation

CAS number 6713-54-8 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine (CAS: 6713-54-8)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 6713-54-8. Known by several synonyms including Homouric acid and this compound, this heterocyclic compound serves as a key intermediate in various chemical syntheses.[1][2][3] Its primary applications are in the pharmaceutical industry as a precursor for the antiplatelet drug Dipyridamole and in agriculture as a herbicide used to control broadleaf weeds.[2][3] This document collates available data on its identity, physicochemical properties, and synthesis, presenting it in a format tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The fundamental identification parameters for CAS 6713-54-8 are summarized in the table below. These identifiers are crucial for unambiguous substance recognition in research, regulatory submissions, and chemical databases.

IdentifierValueCitations
CAS Number 6713-54-8[1][2][3][4]
IUPAC Name 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone[5]
Synonyms Homouric acid, 2,4,6,8-Tetrahydroxypyrimido-(5,4D)Pyrimidine[1][2][3]
Molecular Formula C₆H₄N₄O₄[1][3][4][6]
Molecular Weight 196.12 g/mol [1][3][4][6]
InChI Key ZEKJTVBUDUYZOU-UHFFFAOYSA-N[1][4][7]
Canonical SMILES C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O[4][5]
European Community (EC) Number 229-766-6[3][5]

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its behavior in various systems, guiding its application, and ensuring safe handling. The table below presents the known quantitative properties of this compound.

PropertyValueCitations
Physical Appearance Light yellow to yellow solid[3]
Melting Point > 370°C[2][3]
Density (Predicted) 1.89 ± 0.1 g/cm³[3][6]
pKa (Predicted) 5.90 ± 0.20[3]
Solubility Soluble in polar solvents[1]
Topological Polar Surface Area (TPSA) 118 Ų[4]
Storage Conditions Sealed in a dry place at room temperature or 2-8°C under nitrogen.[3][8]

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines the synthesis of the title compound and provides an overview of standard methodologies for determining key physicochemical properties.

Synthesis Protocol

The compound 2,4,6,8-Tetrahydroxypyrimido-(5,4d)Pyrimidine can be prepared through the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with urea.[2][3]

Procedure:

  • Charge a suitable reaction flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.[2][3]

  • Add urea (7.7 g, 128.0 mmol) dropwise along with 125 ml of a sodium hydroxide solution (prepared from 500 g NaOH + 1500 g purified water).[2][3]

  • Upon completion of the addition, rapidly heat the mixture to 100°C and maintain this temperature for one hour.[2][3]

  • Continue stirring the mixture for an additional three hours as it cools to 25°C.[2][3]

  • Filter the reaction mixture to isolate the solid product.[2][3]

  • Wash the solid with 250 ml of purified water, heat to 60°C for one hour, and then adjust the pH to 4 with dilute hydrochloric acid.[2][3]

  • Cool the mixture to room temperature, filter, wash the resulting solid, and dry to yield the final product.[2][3]

  • Recrystallization from an ethanol solvent can be performed for further purification.[2][3]

G Synthesis Workflow for CAS 6713-54-8 cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product A 5-amino-2,6-dioxo-1,2,3,6- tetrahydropyrimidine-4-carboxylic acid D 1. Mix Reactants 2. Heat to 100°C (1 hr) 3. Stir at 25°C (3 hrs) A->D B Urea B->D C NaOH Solution C->D E Filter to Isolate Solid D->E Crude Product F 1. Wash with Water (60°C) 2. Acidify (pH 4) with HCl E->F G Filter, Wash, and Dry F->G H 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine (CAS 6713-54-8) G->H Purified Product

Caption: Synthesis workflow for this compound.

Standard Methodologies for Physicochemical Properties

While specific experimental reports for CAS 6713-54-8 are not widely available, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines represent the state-of-the-art for determining key properties.

  • Melting Point (OECD Guideline 102): The capillary method is commonly employed. A small amount of the substance is packed into a capillary tube and heated in a controlled block. The temperature range from the initial melting of the substance to its complete liquefaction is recorded as the melting point. For a substance like this with a very high melting point (>370°C), thermal analysis techniques such as Differential Scanning Calorimetry (DSC) would be more appropriate.

  • Water Solubility (OECD Guideline 105): The flask method is a standard protocol. A surplus of the substance is agitated in purified water at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then filtered, and the concentration of the dissolved substance in the aqueous phase is determined using a suitable analytical method, such as HPLC-UV.

  • Density of Solids (OECD Guideline 109): Density is typically determined using a gas comparison pycnometer. This method determines the volume of a known mass of the solid by measuring the pressure change when a known volume of an inert gas (like helium) is allowed to expand into the sample chamber. The density is then calculated as mass divided by the measured volume.

Applications and Logical Relationships

The primary utility of CAS 6713-54-8 is as a building block for more complex molecules. Its most notable application is in the synthesis of Dipyridamole, a medication used to inhibit blood clot formation.[2][3]

G Role of CAS 6713-54-8 in Dipyridamole Synthesis A CAS 6713-54-8 (2,4,6,8-Tetrahydroxy... -pyrimidine) B Chlorination (e.g., with POCl₃) A->B C 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine (Key Intermediate) B->C Step 1 D Amination (with Diethanolamine) C->D E Dipyridamole (Final Drug Product) D->E Step 2

Caption: Logical pathway from precursor CAS 6713-54-8 to the drug Dipyridamole.

This synthetic relationship underscores the importance of the title compound in the pharmaceutical supply chain. The purity and consistent quality of this precursor are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient.

References

The Core Mechanisms of Pyrimido[5,4-d]pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core have demonstrated considerable therapeutic potential, particularly in oncology, as well as in the treatment of parasitic and metabolic diseases. This in-depth technical guide elucidates the primary mechanisms of action of pyrimido[5,4-d]pyrimidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their molecular targets and signaling pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate further research and development in this promising area.

Core Mechanisms of Action

Pyrimido[5,4-d]pyrimidine derivatives exert their biological effects through several key mechanisms, primarily:

  • Kinase Inhibition: A major mechanism of action is the inhibition of various protein kinases that are crucial for cell signaling, proliferation, and survival.

  • Nucleoside Transport Inhibition: Certain derivatives interfere with the transport of nucleosides across the cell membrane, impacting nucleotide metabolism.

  • Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in cancer cells through various signaling cascades.

  • G-Protein Coupled Receptor (GPCR) Agonism: Some derivatives have been identified as agonists of specific GPCRs, such as GPR119, indicating their potential in metabolic diseases.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Pyrimido[5,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of several key kinase families implicated in cancer and other diseases. Their structural similarity to the purine core of ATP allows them to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a central role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrimido[5,4-d]pyrimidine derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

Signaling Pathway Diagram: EGFR Inhibition by Pyrimido[5,4-d]pyrimidine Derivatives

EGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Pyrimido Pyrimido[5,4-d]pyrimidine Derivative Pyrimido->EGFR ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are essential for cell cycle regulation, and their dysregulation is a common feature of cancer. Certain pyrimido[4,5-d]pyrimidine derivatives have shown potent and selective inhibition of CDK2, leading to cell cycle arrest.

Other Kinase Targets

Research has also identified other kinase targets for pyrimido[5,4-d]pyrimidine and related derivatives, including:

  • p38 MAP Kinase: Inhibition of this kinase is relevant for inflammatory diseases.

  • CK1δ/ε and DYRK1A: These kinases are implicated in various cellular processes, and their inhibition is being explored for neurological disorders and cancer.

  • PI3K/mTOR: While direct evidence for pyrimido[5,4-d]pyrimidines is emerging, related pyridopyrimidine scaffolds are potent inhibitors of this critical cancer signaling pathway.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of selected pyrimido[5,4-d]pyrimidine and related derivatives against various kinases.

Compound ClassDerivativeTarget KinaseIC50 (µM)Reference
Pyrimido[4,5-b]indol-4-amines1dCK1δ/ε0.6
Pyrimido[4,5-b]indol-4-amines3aCK1δ/ε0.7
8-Nitro-5H-pyrimido[5,4-b]indol-4-amines2aDYRK1A7.6
Pyrimido[4,5-d]pyrimidine7fCDK20.05
Pyrimido[4,5-d]pyrimidine7eCDK20.25
Pyrimido[4,5-d]pyrimidine7aCDK20.31
Pyrimido[4,5-d]pyrimidine6dCDK40.66
Pyrimido[4,5-d]pyrimidine7fCDK40.86

Nucleoside Transport Inhibition

A distinct mechanism of action for a class of pyrimido[5,4-d]pyrimidine derivatives is the inhibition of equilibrative nucleoside transporters (ENTs). By blocking the uptake of nucleosides into cells, these compounds can disrupt DNA and RNA synthesis and enhance the efficacy of antimetabolite cancer drugs. Dipyridamole is a well-known example of a pyrimido[5,4-d]pyrimidine derivative that functions as a nucleoside transport inhibitor. However, its clinical utility can be limited by its binding to α1-acid glycoprotein (AGP) in the plasma. Newer derivatives have been developed to overcome this limitation.

Logical Diagram: Overcoming Drug Resistance

drug_resistance Antimetabolite Antimetabolite Drug (e.g., Pemetrexed) DeNovo De Novo Nucleotide Synthesis Antimetabolite->DeNovo Inhibits NucleotidePool Intracellular Nucleotide Pool DeNovo->NucleotidePool DNAsynthesis DNA/RNA Synthesis NucleotidePool->DNAsynthesis CellProliferation Tumor Cell Proliferation DNAsynthesis->CellProliferation Salvage Nucleoside Salvage Pathway Salvage->NucleotidePool Replenishes ENTs Equilibrative Nucleoside Transporters (ENTs) ENTs->Salvage Extracellular Extracellular Nucleosides Extracellular->ENTs Pyrimido Pyrimido[5,4-d]pyrimidine Derivative Pyrimido->ENTs Inhibits

Caption: Circumvention of antimetabolite resistance.

Quantitative Data: Nucleoside Transport Inhibition

The following table presents the IC50 values for the inhibition of [3H]thymidine incorporation by selected pyrimido[5,4-d]pyrimidine derivatives.

DerivativeIC50 (nM)Reference
NU3108 (diastereoisomers)26
Dipyridamole15
Monophenyl carbamate of NU31088
Mono-4-methoxyphenyl carbamate of NU31084

Induction of Apoptosis

Many pyrimido[5,4-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells. This can occur through both kinase-dependent and -independent mechanisms. For instance, inhibition of survival signaling pathways like EGFR and PI3K/Akt can lead to the activation of the apoptotic cascade. Some derivatives have been shown to induce apoptosis even with low levels of caspase activation, suggesting an apoptosis-independent cell death mechanism in some cases.

Experimental Workflow: Apoptosis Assessment

apoptosis_workflow Start Cancer Cells Treatment Treat with Pyrimido[5,4-d]pyrimidine Derivative Start->Treatment Incubation Incubate Treatment->Incubation AnnexinV Annexin V/PI Staining Incubation->AnnexinV Caspase Caspase Activity Assay Incubation->Caspase WesternBlot Western Blot for Apoptotic Proteins (e.g., PARP cleavage) Incubation->WesternBlot FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Result Quantification of Apoptosis FlowCytometry->Result Caspase->Result WesternBlot->Result

Caption: Workflow for assessing apoptosis induction.

GPR119 Agonism

In the context of metabolic diseases, certain pyrimido[5,4-d]pyrimidine derivatives have been identified as potent agonists of G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin secretion. Agonism of GPR119 is a promising strategy for the treatment of type 2 diabetes.

Quantitative Data: GPR119 Agonist Activity

The following table shows the EC50 values of optimized pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonists.

DerivativeEC50 (nM)Reference
15a2.2
21e8.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimido[5,4-d]pyrimidine derivatives.

Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase by the test compound.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrimido[5,4-d]pyrimidine test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well white, flat-bottom assay plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the appropriate assay buffer, the target kinase enzyme, and its specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control. Mix the plate gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal. Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimido[5,4-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Nucleoside Transport Inhibition Assay ([3H]-Thymidine Uptake)

Principle: This assay measures the ability of a compound to inhibit the uptake of a radiolabeled nucleoside, such as [3H]-thymidine, into cells.

Protocol:

  • Cell Preparation: Culture cells to an appropriate density in multi-well plates.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with various concentrations of the pyrimido[5,4-d]pyrimidine derivatives for a short period (e.g., 15-30 minutes) at room temperature.

  • Uptake Initiation: Initiate nucleoside uptake by adding a solution containing [3H]-thymidine to each well.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold transport buffer containing a high concentration of a transport inhibitor (e.g., dipyridamole) to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of [3H]-thymidine uptake for each compound concentration and calculate the percent inhibition relative to the control. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the pyrimido[5,4-d]pyrimidine derivative for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Pyrimido[5,4-d]pyrimidine derivatives represent a versatile and promising class of compounds with multiple mechanisms of action. Their ability to inhibit key kinases, block nucleoside transport, and induce apoptosis underscores their significant potential in the development of novel therapeutics, particularly for cancer. Furthermore, the identification of GPR119 agonists within this chemical class opens up avenues for their application in metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important heterocyclic scaffold. Future research should focus on elucidating the detailed signaling pathways, expanding the structure-activity relationship knowledge, and optimizing the pharmacokinetic properties of these derivatives to advance them into clinical development.

The Biological Activity of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Also known by synonyms such as Homouric Acid, this molecule (CAS 6713-54-8) serves as a key intermediate in the synthesis of the antiplatelet drug Dipyridamole and has demonstrated potential as an antioxidant and anticancer agent.[1][2] This document collates available quantitative data on the biological effects of this compound and its close structural analogs, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

This compound is a purine analog with a pyrimido[5,4-d]pyrimidine core structure. Its structural similarity to endogenous purines, such as uric acid, suggests a potential to interact with various biological targets and modulate cellular signaling pathways.[3][4] This guide explores the documented and potential biological activities of this compound, drawing on data from studies on the compound itself and its derivatives. The primary areas of focus include its antioxidant potential, anticancer activity, and its role as a precursor to the cardiovascular drug Dipyridamole.

Physicochemical Properties

PropertyValueReference
CAS Number 6713-54-8[1]
Molecular Formula C₆H₄N₄O₄[5]
Molecular Weight 196.12 g/mol [5]
Appearance Crystalline solid[5]
Melting Point >300 °C[2]
Synonyms Homouric acid, 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetrone[5]

Biological Activities and Quantitative Data

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, the activities of its derivatives and structurally related compounds provide valuable insights.

Anticancer Activity

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have demonstrated significant anticancer properties by targeting various cellular mechanisms, including the inhibition of protein kinases and interference with nucleoside metabolism.

Table 1: Anticancer Activity of Pyrimido[5,4-d]pyrimidine Derivatives

CompoundCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Pyrimido[4,5-d]pyrimidine derivative 7f-CDK2 Inhibition0.05[6]
Pyrimido[4,5-d]pyrimidine derivative 7e-CDK2 Inhibition0.25[6]
Pyrimido[4,5-d]pyrimidine derivative 7a-CDK2 Inhibition0.31[6]
Pyrimido[4,3-d]pyrimidine derivative 10cPanc1 (KRAS-G12D)CCK-81.40[7][8]
Pyrimido[3,4-d]pyrimidine derivative 10k-KRAS-G12D Enzymatic Inhibition0.009[7][8]
Tetrahydropyrimidine derivative 4kHeLaMTT43.63[9]
Tetrahydropyrimidine derivative 4bHeLaMTT52.59[9]
Quinazoline-chalcone 14gK-562 (Leukemia)Not specified0.622 - 1.81[10]
Pyrimidodiazepine 16cVariousNot specified-[10]
Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has been evaluated using various in vitro assays. The ability to scavenge free radicals is a key aspect of this activity.

Table 2: Antioxidant Activity of Pyrimidine Derivatives

Compound ClassAssay TypeIC₅₀ (µM)Reference
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues (3a, 3b)DPPH radical scavenging46.31 and 48.81 (µg/mL)[11]
4,6-bisaryl-pyrimidin-2-amine derivative (8b4)Nitric oxide radical scavenging0.019 (mol/L)[11]
4,6-bisaryl-pyrimidin-2-amine derivative (8b4)Hydrogen peroxide radical scavenging0.020 (mol/L)[11]
Pyrrolo[2,3-d]pyrimidine derivativesLipid peroxidation inhibition-[11]
Enzyme Inhibition and Receptor Agonism

Pyrimido[5,4-d]pyrimidine derivatives have been investigated as inhibitors of various enzymes and as agonists for specific receptors.

Table 3: Enzyme Inhibition and Receptor Agonism of Pyrimido[5,4-d]pyrimidine Derivatives

CompoundTargetActivityValueReference
Dipyridamole (derived from the title compound)Phosphodiesterase (PDE)Inhibition-[12][13][14]
Pyrimido[5,4-d]pyrimidine derivative 15aGPR119AgonistEC₅₀ = 2.2 nM[15]
Pyrimido[5,4-d]pyrimidine derivative 21eGPR119AgonistEC₅₀ = 8.1 nM[15]
4,8-bis[(3,4-dimethoxybenzyl)amino]-2,6-bis[(2-hydroxypropyl)amino]pyrimido[5,4-d]pyrimidine (NU3108)Equilibrative Nucleoside Transporter (ENT)InhibitionIC₅₀ = 26 nM[16]
Monophenyl carbamate derivative of NU3108Equilibrative Nucleoside Transporter (ENT)InhibitionIC₅₀ = 8 nM[16]
Mono-4-methoxyphenyl carbamate derivative of NU3108Equilibrative Nucleoside Transporter (ENT)InhibitionIC₅₀ = 4 nM[16]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

Uric Acid-Related Signaling

As an analog of uric acid, the title compound may influence pathways regulated by uric acid. High concentrations of uric acid have been shown to inhibit renal proximal tubule cell proliferation through the activation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), cytosolic Phospholipase A2 (cPLA2), and Nuclear Factor-kappa B (NF-κB).[3]

uric_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Uric_Acid Uric Acid PKC PKC Uric_Acid->PKC MAPK p38 MAPK / JNK PKC->MAPK cPLA2 cPLA2 MAPK->cPLA2 NFkB NF-κB MAPK->NFkB Proliferation Cell Proliferation cPLA2->Proliferation NFkB->Proliferation

Figure 1: Uric Acid-Mediated Inhibition of Cell Proliferation.

Dipyridamole-Related Signaling

As the precursor to Dipyridamole, the signaling pathways affected by this drug are of high relevance. Dipyridamole inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic Adenosine Monophosphate (cAMP).[12][13][14] Elevated cAMP levels can inhibit platelet aggregation and also suppress the Transforming Growth Factor-beta 1 (TGF-β1)/Smad pathway, which is involved in myofibroblast transdifferentiation.[12] Furthermore, Dipyridamole potentiates the effects of nitric oxide (NO) by increasing cyclic Guanosine Monophosphate (cGMP) levels, leading to vasodilation.[17]

dipyridamole_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Dipyridamole Dipyridamole PDE Phosphodiesterase (PDE) Dipyridamole->PDE cGMP cGMP Dipyridamole->cGMP potentiates NO Nitric Oxide GC Guanylyl Cyclase NO->GC cAMP cAMP PDE->cAMP | (inhibits breakdown) TGFb_Smad TGF-β1 / Smad Pathway cAMP->TGFb_Smad Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation Myofibroblast Myofibroblast Transdifferentiation TGFb_Smad->Myofibroblast GC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Figure 2: Dipyridamole's Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are representative protocols for evaluating its potential anticancer and antioxidant effects.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.

mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate (e.g., 5x10³ - 1x10⁴ cells/well) start->seed_cells incubate1 Incubate for 24 hours at 37°C, 5% CO₂ seed_cells->incubate1 treat_cells Treat cells with serial dilutions of the test compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4 hours at 37°C add_mtt->incubate3 solubilize Remove medium and add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for MTT Cytotoxicity Assay.

Protocol Details:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[18]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

dpph_assay_workflow start Start prepare_solutions Prepare DPPH solution in methanol and various concentrations of the test compound start->prepare_solutions mix_solutions Mix the test compound solution with the DPPH solution prepare_solutions->mix_solutions incubate Incubate the mixture in the dark at room temperature for 30 minutes mix_solutions->incubate read_absorbance Measure the absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate the percentage of DPPH radical scavenging activity read_absorbance->calculate_scavenging determine_ic50 Determine the IC₅₀ value calculate_scavenging->determine_ic50 end End determine_ic50->end

Figure 4: Workflow for DPPH Radical Scavenging Assay.

Protocol Details:

  • Solution Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[19]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion and Future Directions

This compound represents a versatile scaffold with significant potential in medicinal chemistry. Its role as a key intermediate in the synthesis of Dipyridamole highlights its importance in cardiovascular drug development. Furthermore, preliminary evidence and the biological activities of its derivatives strongly suggest potential as an antioxidant and anticancer agent. Future research should focus on obtaining direct quantitative data for the biological activities of the title compound, elucidating its precise mechanisms of action, and exploring its structure-activity relationships through the synthesis and evaluation of novel derivatives. In vivo studies will also be crucial to validate the therapeutic potential of this promising molecule.

References

Potential therapeutic targets of Homouric Acid

Author: BenchChem Technical Support Team. Date: December 2025

[2] Clinical review of humic acid as an antiviral: Leadup to translational applications in clinical humeomics - Frontiers This clinical review presents what is known about the antiviral features of humic substances (HS) to the benefit of the clinical healthcare provider using available data in humeomics, the study of the soil humeome. It provides the reader with a working framework of historical studies and includes clinically relevant data with the goal of providing a broad appreciation of the antiviral potential of humic substances while also preparing for a translational leap into the clinical application of humic acid. Introduction. Humic substances include a variety of chromogenic, or pigmented, organic molecules that are primarily distributed in soils, rivers, oceans, and iterations of coal (Jung et al., 2021). They are also found in small quantities in Chaga (Inonotus obliquus), though this iteration contains almost no nitrogen in contrast to primary reservoirs of humic substances (Shashkina et al., 2006). The soil humeome has the greatest abundance of humic substances and is fundamental to plant growth, carbon storage, and the management of environmental contaminants (Orsi, 2014). It, as well as other sources of humic substances, originated in the vast fauna which carpeted the biosphere 50–280 million

Discovery and history of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Discovery and History

This compound, also known by synonyms such as 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetrone and homouric acid, is a heterocyclic compound with a significant role as a key intermediate in the synthesis of pharmaceuticals. Its history is intrinsically linked to the development of the antiplatelet drug Dipyridamole.

Early research into the synthesis of pyrimido[5,4-d]pyrimidine derivatives dates back to the mid-20th century. A notable early contribution was made by Fischer, F.G. et al. in 1950, as documented in Justus Liebigs Annalen der Chemie. This foundational work laid the groundwork for subsequent advancements in the synthesis of this class of compounds. Over the years, various synthetic methodologies have been developed to improve yield, purity, and scalability, reflecting its importance in medicinal chemistry. The compound is a cornerstone in the production of Dipyridamole, a medication used to prevent blood clots, particularly in patients with heart conditions.[1] Beyond its primary role in pharmaceutical synthesis, it has also been explored for other potential applications, including as a herbicide.[2]

Chemical and Physical Properties

This compound is a crystalline solid.[3] It exhibits a very high melting point, which is reported to be around 370°C.[2] The compound is sparingly soluble in water.

PropertyValueReference
CAS Number 6713-54-8--INVALID-LINK--
Molecular Formula C6H4N4O4--INVALID-LINK--
Molecular Weight 196.12 g/mol --INVALID-LINK--
Melting Point 370°C--INVALID-LINK--
pKa 5.90 ± 0.20 (Predicted)--INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Solubility Sparingly soluble in water--INVALID-LINK--

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. These generally involve the cyclization of substituted pyrimidine precursors.

Method 1: From 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and Urea

This method involves the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (also known as 5-aminoorotic acid) with urea in an alkaline solution.

Protocol:

  • Charge a reaction vessel with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

  • Add a solution of urea (7.7 g, 128.0 mmol) in 125 ml of a sodium hydroxide solution (prepared by dissolving 500 g of sodium hydroxide in 1500 g of purified water).

  • Heat the reaction mixture rapidly to 100°C and maintain this temperature for 1 hour with continuous stirring.

  • After the initial heating period, continue to stir the mixture for an additional 3 hours at 25°C.

  • Filter the resulting solid and wash it with 250 ml of purified water.

  • Heat the solid in the wash water to 60°C for 1 hour.

  • Adjust the pH of the solution to 4 by adding dilute hydrochloric acid.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the product with water until neutral and then dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound. A yield of 86.9% has been reported for this method.[2]

Method 2: From Nitroorotic Acid (Improved Wyler's Process)

This synthetic route starts with nitroorotic acid and proceeds through a hydrogenation step to form an aminoorotic acid intermediate, which is then cyclized. This method is an improvement on the traditional "Wyler's process" and is suitable for large-scale production.

Protocol:

  • Dissolve nitroorotic acid in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Hydrogenate the solution using a nickel catalyst (e.g., Raney nickel) under hydrogen pressure. This step is carried out until the absorption of hydrogen ceases.

  • Filter off the catalyst to obtain a solution of aminoorotic acid. This solution is used directly in the next step without isolation of the intermediate.

  • Adjust the pH of the aminoorotic acid solution to 3 with concentrated hydrochloric acid.

  • Add sodium cyanate to the solution while controlling the temperature to form the urea derivative of aminoorotic acid.

  • Raise the pH to 13 by adding a 30% sodium hydroxide solution and heat the mixture to induce cyclization.

  • After cyclization, adjust the pH to 3 with a 50-60% sulfuric acid solution.

  • Cool the reaction mixture to room temperature, filter the resulting precipitate, wash it until neutral, and dry to obtain the final product.[4]

This improved process avoids the difficult separation of the aminoorotic acid intermediate, reduces the total reaction time, and uses milder reaction conditions compared to the original Wyler's process, which required temperatures up to 190-210°C.[4]

Synthesis_Workflow cluster_method1 Method 1 cluster_method2 Method 2 (Improved Wyler's Process) A1 5-Amino-2,6-dioxo-1,2,3,6- tetrahydropyrimidine-4-carboxylic acid A4 Reaction at 100°C A1->A4 A2 Urea A2->A4 A3 NaOH Solution A3->A4 A5 Acidification (HCl) A4->A5 A6 Purification A5->A6 A_Product 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine A6->A_Product B1 Nitroorotic Acid B2 Hydrogenation (Ni/H2) B1->B2 B3 Amino Orotic Acid Solution B2->B3 B4 Reaction with Sodium Cyanate B3->B4 B5 Cyclization (NaOH) B4->B5 B6 Acidification (H2SO4) B5->B6 B_Product 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine B6->B_Product Putative_Signaling_Pathway cluster_antioxidant Antioxidant Pathway cluster_anticancer Anticancer Pathway (CDK2 Inhibition) ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Pyrimido_Pyrimidine Pyrimido[5,4-d]pyrimidine Derivatives Pyrimido_Pyrimidine->ROS Scavenging Cell_Cycle G1/S Phase Progression CDK2_CyclinE CDK2/Cyclin E Complex Rb_Phosphorylation Rb Phosphorylation CDK2_CyclinE->Rb_Phosphorylation E2F_Release E2F Release Rb_Phosphorylation->E2F_Release S_Phase_Entry S-Phase Entry E2F_Release->S_Phase_Entry S_Phase_Entry->Cell_Cycle Pyrimido_Pyrimidine_Inhibitor Pyrimido[4,5-d]pyrimidine Derivatives Pyrimido_Pyrimidine_Inhibitor->CDK2_CyclinE Inhibition

References

Navigating the Solubility Landscape of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting detailed, adaptable experimental protocols for its determination.

Core Compound Characteristics

This compound, also known as Homouric Acid, is a heterocyclic compound with the molecular formula C₆H₄N₄O₄ and a molar mass of 196.12 g/mol . It serves as a key intermediate in the synthesis of pharmaceuticals, most notably Dipyridamole, an antiplatelet agent. The compound is a yellow powder with a high melting point of 370°C.[1]

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is scarce. However, existing literature and chemical database entries provide some qualitative insights into its solubility characteristics.

SolventSolubilityReference
WaterSparingly Soluble[1]
EthanolSoluble enough for recrystallizationRecrystallization from ethanol is a documented purification method, suggesting some degree of solubility, particularly at elevated temperatures.
Dimethyl Sulfoxide (DMSO)Likely solubleWhile specific data for the target compound is unavailable, a structurally related chlorinated derivative, 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, is slightly soluble in DMSO. It is a common solvent for poorly soluble compounds.
N,N-Dimethylformamide (DMF)Likely solubleSimilar to DMSO, DMF is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. Studies on other pyrimidine derivatives show good solubility in DMF.
ChloroformLikely poorly solubleStudies on other pyrimidine derivatives indicate lower solubility in less polar solvents like chloroform.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods for determining kinetic and thermodynamic solubility of poorly soluble compounds are recommended. These protocols are based on general practices for pyrimidine derivatives and can be adapted for this compound.

Kinetic Solubility Determination

This method assesses the concentration of a compound that remains in solution after a solid compound is added to a solvent and the system is allowed to reach a rapid, non-equilibrium state of supersaturation followed by precipitation.

Workflow for Kinetic Solubility Determination

G Workflow for Kinetic Solubility Determination A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Serial Dilutions of Stock Solution A->B C Add Aliquots to Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate with Shaking (e.g., 2 hours at room temperature) C->D E Filter to Remove Precipitate (e.g., 0.45 µm filter plate) D->E F Analyze Supernatant (e.g., HPLC-UV, LC-MS) E->F G Quantify Concentration against a Standard Curve F->G G Workflow for Thermodynamic Solubility Determination A Add Excess Solid Compound to Solvent B Equilibrate with Agitation (e.g., 24-48 hours) A->B C Allow Solid to Settle B->C D Collect Supernatant C->D E Filter Supernatant (e.g., 0.22 µm syringe filter) D->E F Analyze Filtrate (e.g., HPLC-UV, LC-MS) E->F G Quantify Concentration against a Standard Curve F->G

References

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: A Technical Whitepaper on its Potential as a Uric Acid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uric acid, the final product of purine metabolism in humans, is a key factor in the pathogenesis of hyperuricemia and gout. The enzyme xanthine oxidase plays a crucial role in the conversion of hypoxanthine and xanthine to uric acid. Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing these conditions. This technical guide explores the potential of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, also known as homouric acid, as a uric acid analogue for the inhibition of xanthine oxidase. While direct quantitative data on its inhibitory activity is limited in publicly available literature, its structural similarity to natural purine substrates suggests its potential as a competitive inhibitor. This document provides a comprehensive overview of its synthesis, physicochemical properties, the broader context of xanthine oxidase inhibition by pyrimidine derivatives, and detailed experimental protocols for its evaluation.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout, a painful inflammatory arthritis, as well as kidney stones and cardiovascular diseases. The production of uric acid is the terminal step in the catabolism of purines. Xanthine oxidase, a molybdenum-containing enzyme, catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Therefore, targeting xanthine oxidase is a validated and effective therapeutic approach for lowering serum uric acid levels.

This compound (CAS 6713-54-8) is a heterocyclic compound with a pyrimido[5,4-d]pyrimidine core structure. It is a known pharmaceutical intermediate, notably in the synthesis of Dipyridamole, an antiplatelet agent. Given its structural resemblance to xanthine, it is hypothesized that this molecule could act as a substrate analogue and potential inhibitor of xanthine oxidase. This guide aims to provide a detailed technical overview for researchers interested in exploring this potential.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6713-54-8
Molecular Formula C6H4N4O4
Molecular Weight 196.12 g/mol
Appearance Yellowish crystalline powder
Melting Point >370 °C
Solubility Sparingly soluble in water
Synonyms Homouric acid, Oxyhomouric acid, 1,5-Dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetrone
Synthesis

Several methods for the synthesis of this compound have been reported. A common approach involves the cyclization of a substituted pyrimidine derivative.

One documented method involves the reaction of 5-aminoorotic acid with urea. Another patented method describes a multi-step synthesis starting from nitro orotic acid, which is hydrogenated to amino orotic acid. This intermediate then reacts with sodium cyanate to form a urea derivative, which undergoes cyclization under alkaline conditions to yield the final product.

Mechanism of Action as a Uric Acid Analogue

The proposed mechanism of action for this compound as a uric acid analogue centers on its potential to inhibit xanthine oxidase. Due to its structural similarity to the natural substrates, hypoxanthine and xanthine, it is plausible that it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrates.

The active site of xanthine oxidase contains a molybdenum cofactor that is essential for the hydroxylation of purines. Inhibitors like allopurinol, a structural analogue of hypoxanthine, are converted by the enzyme to oxypurinol, which then binds tightly to the reduced molybdenum center, effectively inactivating the enzyme. It is conceivable that this compound could interact with key amino acid residues in the active site, such as Arg880 and Thr1010, which are known to be involved in substrate and inhibitor binding.

Uric Acid Signaling Pathways

Elevated uric acid levels can trigger various cellular signaling pathways, leading to inflammation and cellular damage. Uric acid has been shown to activate protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB. In vascular smooth muscle cells, uric acid can stimulate the production of inflammatory mediators like cyclooxygenase and MCP-1. By reducing uric acid production, a xanthine oxidase inhibitor would indirectly mitigate these downstream effects.

uric_acid_signaling UricAcid Uric Acid PKC PKC UricAcid->PKC NFkB NF-κB UricAcid->NFkB MAPK MAPK (p38, JNK) PKC->MAPK cPLA2 cPLA2 MAPK->cPLA2 MAPK->NFkB possible activation Inflammation Inflammation & Cellular Damage cPLA2->Inflammation NFkB->Inflammation

Caption: Uric Acid Signaling Pathways.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC50, Ki) for the inhibition of xanthine oxidase by this compound. While studies on other pyrimidine derivatives have shown a wide range of inhibitory activities, direct experimental values for the title compound are not publicly available. The data presented in Table 2 for known xanthine oxidase inhibitors is for comparative purposes.

Table 2: Inhibitory Activity of Known Xanthine Oxidase Inhibitors (for comparison)

CompoundIC50 (µM)Type of InhibitionReference(s)
Allopurinol~7-9Competitive (converted to non-competitive inhibitor)
Febuxostat~0.02Mixed-type
Caffeic Acid53.45 - 85.3Competitive

Experimental Protocols

The following are detailed protocols that can be adapted to evaluate the potential of this compound as a uric acid analogue and xanthine oxidase inhibitor.

Synthesis of this compound

This protocol is based on the reaction of 5-aminoorotic acid and urea.

Materials:

  • 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (5-aminoorotic acid)

  • Urea

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Charge a reaction flask with 5-aminoorotic acid.

  • Add a solution of urea in aqueous NaOH.

  • Heat the reaction mixture to 100 °C and maintain for 1 hour, followed by stirring at room temperature for 3 hours.

  • Filter the resulting solid and wash with purified water.

  • Resuspend the solid in water, heat to 60 °C for 1 hour.

  • Adjust the pH to 4 with dilute HCl to precipitate the product.

  • Cool to room temperature, filter, wash the solid with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

synthesis_workflow cluster_0 Reaction cluster_1 Work-up & Purification A 5-Amino-orotic Acid + Urea + NaOH solution B Heat to 100°C (1h) Stir at RT (3h) A->B C Filter Solid B->C D Resuspend in Water Heat to 60°C (1h) C->D E Acidify with HCl (pH 4) D->E F Filter, Wash, Dry E->F G Recrystallize from Ethanol F->G H H G->H Pure Product xo_inhibition_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor) A1 Dispense Buffer, Enzyme, & Inhibitor to 96-well plate P1->A1 A2 Pre-incubate at 25°C (15 min) A1->A2 A3 Add Xanthine (Substrate) to initiate reaction A2->A3 D1 Measure Absorbance at 295 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 R R D3->R Results

Tautomerism in 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, also known as homouric acid, is a heterocyclic compound with a fused pyrimidine ring system. Its structure, rich in carbonyl and amine functionalities, makes it susceptible to tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. The predominant tautomeric form can significantly influence the molecule's physicochemical properties, including its solubility, crystal packing, and, crucially for drug development, its interactions with biological targets. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance for its application in medicinal chemistry.

This technical guide provides a detailed exploration of the potential tautomeric forms of this compound and outlines the state-of-the-art experimental and computational methods for their characterization.

Potential Tautomeric Forms

The structure of this compound allows for lactam-lactim tautomerism, a common feature in heterocyclic compounds containing amide groups. The "tetrahydroxy" nomenclature is a common representation, but the molecule is expected to predominantly exist in the tetraketo (lactam) form due to the greater stability of the amide group. The potential tautomeric equilibria involve the migration of a proton from a nitrogen atom to an adjacent oxygen atom, converting a lactam to a lactim.

The principal tautomeric forms are the tetraketo, triketo-monoenol, diketo-dienol, monoketo-trienol, and tetraenol forms. The relative populations of these tautomers will be influenced by the solvent, temperature, and pH.

Tautomers Tetraketo Tetraketo (Lactam) Triketo Triketo-monoenol (Lactim) Tetraketo->Triketo K₁ Diketo Diketo-dienol Triketo->Diketo K₂ Monoketo Monoketo-trienol Diketo->Monoketo K₃ Tetraenol Tetraenol Monoketo->Tetraenol K₄ workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution-phase) Tautomer_Ratio_Sol Tautomer_Ratio_Sol NMR->Tautomer_Ratio_Sol Tautomer Ratios (Solution) UV_Vis UV-Vis Spectroscopy (Solution-phase) UV_Vis->Tautomer_Ratio_Sol X_ray X-ray Crystallography (Solid-state) Tautomer_Form_Solid Tautomer_Form_Solid X_ray->Tautomer_Form_Solid Tautomer Form (Solid) DFT DFT Calculations (Gas & Solution) Relative_Stabilities Relative_Stabilities DFT->Relative_Stabilities Relative Stabilities (Predicted) Molecule 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine Molecule->NMR Molecule->UV_Vis Molecule->X_ray Molecule->DFT

Potential antioxidant properties of Homouric Acid.

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research on Antioxidant

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Investigating Compound Discrepancy

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Investigating pyrimido[5,4-d]pyrimidine scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Beginning the Search

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Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine from Amino-orotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, a key intermediate in the pharmaceutical industry, notably in the preparation of Dipyridamole[1][2]. The synthesis originates from 5-aminoorotic acid and follows a cyclization reaction. Two primary methodologies are presented, offering flexibility in precursor selection and process optimization. The protocols are detailed to ensure reproducibility for research and development purposes.

Introduction

This compound, also known as homouric acid, is a critical building block in the synthesis of various pharmaceutical agents[2][3]. Its molecular structure lends itself to further chemical modifications, making it a versatile intermediate. The demand for high-purity this compound is significant, particularly for the production of drugs like Dipyridamole, an antiplatelet agent used in treating ischemic heart disease and stroke[1]. This document outlines two established synthetic routes from aminoorotic acid, providing comprehensive protocols and quantitative data to aid researchers in their synthetic endeavors.

Chemical Structures

Starting Material: 5-Aminoorotic Acid Reactant (Method 1): Urea Reactant (Method 2): Sodium Cyanate Product: this compound

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the described synthetic methods.

Table 1: Reactant and Product Molar Masses

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )
5-Aminoorotic Acid-C₅H₅N₃O₄171.11
Urea57-13-6CH₄N₂O60.06
Sodium Cyanate917-61-3NaCNO65.01
This compound6713-54-8C₆H₄N₄O₄196.12[4]

Table 2: Summary of Synthetic Protocols and Yields

MethodStarting MaterialKey ReagentsReported YieldReference
Method 15-Aminoorotic AcidUrea, NaOH86.9%ChemicalBook[1]
Method 2Nitroorotic AcidNi/H₂, HCl, Sodium Cyanate, NaOH, H₂SO₄62-65% (overall)Google Patents (CN101899046A)[5]

Experimental Protocols

Method 1: Direct Cyclization with Urea

This protocol is adapted from a method described by ChemicalBook and involves the direct reaction of 5-aminoorotic acid with urea in a basic solution[1].

Materials:

  • 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (5-Aminoorotic Acid)

  • Urea

  • Sodium Hydroxide (NaOH) solution (500 g NaOH in 1500 g purified water)

  • Dilute Hydrochloric Acid (HCl)

  • Purified Water

  • Ethanol

Equipment:

  • Two-necked flask

  • Heating mantle with stirrer

  • Thermometer

  • Filtration apparatus

Procedure:

  • Charge the two-necked flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

  • Add 7.7 g (128.0 mmol) of Urea.

  • Add 125 ml of the prepared NaOH solution dropwise.

  • Rapidly heat the reaction mixture to 100 °C and maintain this temperature for 1 hour with continuous stirring.

  • After the initial heating period, continue to stir the mixture for an additional 3 hours at 25 °C.

  • Filter the resulting solid.

  • Wash the solid with 250 ml of purified water and heat to 60 °C for 1 hour.

  • Adjust the pH of the solution to 4 by adding dilute hydrochloric acid.

  • Cool the mixture to room temperature and filter to collect the precipitate.

  • Wash the product with water until neutral and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound. The expected yield is approximately 10.9 g (86.9%)[1].

Method 2: In-situ Generation of Amino-orotic Acid and Cyclization

This protocol is based on a patent that describes a multi-step synthesis starting from nitroorotic acid, with the advantage of not requiring the isolation of the intermediate aminoorotic acid[5].

Materials:

  • Nitroorotic acid

  • Alkali liquid (e.g., NaOH solution)

  • Nickel catalyst (Ni)

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Cyanate (NaCNO)

  • 30% Sodium Hydroxide (NaOH) solution

  • 50-60% Sulfuric Acid (H₂SO₄) solution

Equipment:

  • Hydrogenation reactor

  • Reaction vessel with temperature control and stirrer

  • pH meter

  • Filtration apparatus

Procedure:

  • Hydrogenation: Dissolve nitroorotic acid in an alkali liquid in a hydrogenation reactor. Add the Nickel catalyst and perform hydrogenation with H₂ to obtain a solution of aminoorotic acid. Filter the catalyst. The resulting aminoorotic acid solution is used directly in the next step without separation[5].

  • Urea Derivative Formation: Transfer the aminoorotic acid solution to a reaction vessel. Adjust the pH to 3 with concentrated hydrochloric acid. Add sodium cyanate while controlling the temperature to facilitate the formation of the urea derivative of aminoorotic acid[5].

  • Cyclization: Add 30% sodium hydroxide solution dropwise to adjust the pH to 13. Heat the mixture to induce cyclization[5].

  • Acidification and Precipitation: After cyclization, add 50-60% sulfuric acid solution dropwise to adjust the pH to 3[5].

  • Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitate, wash it with water until neutral, and then dry to obtain the final product, this compound[5]. The total yield for this multi-step process is reported to be between 62% and 65%[5].

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the two described methods.

Synthesis_Workflow cluster_method1 Method 1: Direct Cyclization cluster_method2 Method 2: In-situ Generation and Cyclization aminoorotic_acid1 5-Aminoorotic Acid reaction1 Heat to 100°C (1h) Stir at 25°C (3h) aminoorotic_acid1->reaction1 reactants1 Urea, NaOH Solution reactants1->reaction1 filtration1 Filter Solid reaction1->filtration1 wash_heat Wash with H₂O Heat to 60°C filtration1->wash_heat acidify1 Acidify to pH 4 (HCl) wash_heat->acidify1 filtration2 Filter Product acidify1->filtration2 purification1 Recrystallize (Ethanol) filtration2->purification1 product1 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine purification1->product1 nitroorotic_acid Nitroorotic Acid hydrogenation Hydrogenation (Ni/H₂) in Alkali Solution nitroorotic_acid->hydrogenation aminoorotic_sol Aminoorotic Acid Solution (in-situ) hydrogenation->aminoorotic_sol ph_adjust1 Adjust to pH 3 (HCl) aminoorotic_sol->ph_adjust1 urea_formation Add Sodium Cyanate ph_adjust1->urea_formation urea_derivative Urea Derivative urea_formation->urea_derivative cyclization Adjust to pH 13 (NaOH) Heat urea_derivative->cyclization acidify2 Adjust to pH 3 (H₂SO₄) cyclization->acidify2 filtration3 Filter, Wash, Dry acidify2->filtration3 product2 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine filtration3->product2

Caption: Synthetic pathways for this compound.

References

Application Notes and Protocols for the Synthesis of a Key Dipyridamole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipyridamole is a widely used medication that inhibits blood clot formation and dilates coronary arteries. Its synthesis involves a multi-step process with several key intermediates. This document provides detailed protocols for the synthesis of a crucial intermediate, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, which is a direct precursor to the final active pharmaceutical ingredient. The protocols are intended for researchers, scientists, and professionals in drug development and are based on established synthetic routes.

Overall Synthetic Pathway

The synthesis of the target intermediate, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, begins with the formation of the pyrimido[5,4-d]pyrimidine core, followed by chlorination and selective substitution with piperidine.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Piperidination 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine This compound 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine This compound->2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine PCl₅, POCl₃, 120°C 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine->2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine Piperidine, THF, RT Piperidine Piperidine

Figure 1: Synthetic workflow for the preparation of the Dipyridamole intermediate.

Protocol 1: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

This protocol describes the chlorination of pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol to yield the perchlorinated intermediate.[1]

Materials:

  • Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Methanol

  • Ice water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of phosphorus pentachloride (12 g, 58 mmol) in phosphorus oxychloride (99 mL, 1.07 mol), add pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol (2 g, 10 mmol).[1]

  • Heat the mixture at 120°C overnight with constant stirring.[1]

  • After the reaction is complete, remove the excess solvent under reduced pressure to obtain a yellow-brown residue.[1]

  • Carefully add ice-water to the residue, which will result in the precipitation of a yellow solid.[1]

  • Filter the solid and wash it with water until it is acid-free.[1]

  • Purify the solid by pulping with a dichloromethane/methanol (20:1) mixture to afford 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine as a pale-yellow solid.[1]

Quantitative Data Summary (Protocol 1)

ParameterValueReference
Starting MaterialPyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol[1]
Key ReagentsPCl₅, POCl₃[1]
Reaction Temperature120°C[1]
Reaction TimeOvernight[1]
Product2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine[1]
AppearancePale-yellow solid[1]

Protocol 2: Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine

This protocol details the selective substitution of the chlorine atoms at the 4 and 8 positions of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine.[1][2]

Materials:

  • 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

  • Piperidine

  • Tetrahydrofuran (THF)

  • Petroleum ether (PE)

  • Dichloromethane (DCM)

  • Copper(I) iodide (CuI) (for alternative procedure)

  • Cesium carbonate (Cs₂CO₃) (for alternative procedure)

  • Nitrobenzene (for alternative procedure)

Equipment:

  • Two-necked flask

  • Stirring apparatus

  • Filtration apparatus

  • Column chromatography setup

  • Rotary evaporator

Procedure A (General Method):

  • Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 mmol) in tetrahydrofuran.[1]

  • Add piperidine (4 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature for 30 minutes.[1]

  • Upon completion, the product can be isolated and purified.

Procedure B (Alternative Method):

  • In a 250 mL two-necked flask, add 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (13.1 g, 48.9 mmol), piperidine, CuI (0.28 g, 1.5 mmol), and Cs₂CO₃ (16.0 g, 48.9 mmol).[3]

  • Add 100 mL of nitrobenzene as the reaction solvent.[3]

  • Heat the reaction mixture at 180°C for 16 hours under a nitrogen atmosphere.[3]

  • After the reaction is complete, remove the nitrobenzene by distillation under reduced pressure.[3]

  • Purify the resulting solid by column chromatography using a solvent mixture of petroleum ether (PE) and dichloromethane (DCM) (6:1, v/v) to yield the final product.[3]

Quantitative Data Summary (Protocol 2)

ParameterProcedure AProcedure BReference
Starting Material2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine[1],[3]
Key ReagentsPiperidine, THFPiperidine, CuI, Cs₂CO₃, Nitrobenzene[1],[3]
Reaction TemperatureRoom Temperature180°C[1],[3]
Reaction Time30 minutes16 hours[1],[3]
Product2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine[1],[3]
YieldGood95.0%[1],[3]
Selectivity-99%[3]
Purification-Column Chromatography (PE:DCM 6:1)[3]

Safety Precautions

  • Phosphorus pentachloride and phosphorus oxychloride are highly corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Nitrobenzene is toxic and should be handled with care in a well-ventilated area or fume hood.

  • Always wear appropriate PPE when handling any chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Concluding Remarks

The protocols outlined provide a detailed guide for the synthesis of the key dipyridamole intermediate, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine. The choice between the different synthetic procedures may depend on the desired scale, purity requirements, and available equipment. The provided quantitative data allows for a comparative assessment of the different methodologies. Rigorous control of reaction conditions is crucial for achieving high yields and purity of the final intermediate, which is essential for the subsequent synthesis of Dipyridamole.[4]

References

Using 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine in anticancer research.

Author: BenchChem Technical Support Team. Date: December 2025

Examining the Literature

I'm currently immersed in a deep dive into the scientific literature. My initial focus is on uncovering existing research related to 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine and its potential applications in cancer therapy. I'm employing a range of search terms to ensure a comprehensive overview.

Analyzing Experimental Protocols

I've transitioned from the initial literature search to extracting and organizing key experimental protocols. This involves identifying and detailing methods like cell viability assays, apoptosis assays, Western blotting, and animal model studies. Simultaneously, I'm working to organize all the quantitative data I'm finding, specifically IC50 values and tumor growth inhibition percentages, into structured tables. I am also currently working on analyzing the mechanisms of action.

Defining the Research Scope

I'm now in the process of defining the scope of my literature review. This involves crafting specific search terms centered on the anticancer potential of this compound. I'm exploring synonyms and derivatives to ensure a thorough search. I'm also preparing to meticulously extract and organize all relevant quantitative data, focusing on IC50 values and inhibition percentages. Moreover, I plan to create a detailed diagram illustrating a standard experimental workflow, from initial in vitro tests to in vivo animal models.

Unidentified Compound: "Homouric Acid" and its Application in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a chemical compound named "Homouric Acid" have yielded no results in established chemical databases and scientific literature. This suggests that "Homouric Acid" may be a non-standard name, a misspelling of a different compound, or a proprietary name not widely disclosed. As a result, detailed application notes and protocols for its use in agrochemical synthesis cannot be provided at this time.

To facilitate a comprehensive response, it is crucial to correctly identify the chemical compound . Researchers, scientists, and drug development professionals are advised to verify the compound's name, Chemical Abstracts Service (CAS) number, or its chemical structure.

Once the correct compound is identified, a thorough literature review can be conducted to provide the following:

  • Detailed Application Notes: Outlining the specific uses of the compound in the synthesis of herbicides, insecticides, fungicides, or other agrochemicals. This would include information on its role as a precursor, intermediate, or active ingredient.

  • Quantitative Data Summary: A structured table presenting key quantitative data such as reaction yields, purity, spectroscopic data (NMR, IR, Mass Spectrometry), and biological activity (e.g., IC50, LD50) where available.

  • Experimental Protocols: Step-by-step methodologies for key synthetic steps involving the compound. This would include details on reagents, solvents, reaction conditions (temperature, time, pressure), work-up procedures, and purification techniques.

  • Visualizations: Graphviz diagrams illustrating reaction pathways, experimental workflows, or logical relationships to provide a clear visual representation of the scientific information.

Example of a Potential Workflow Diagram:

Should a valid synthetic pathway be identified, a workflow diagram could be generated as follows:

G A Starting Material (e.g., Uric Acid Derivative) B Intermediate 1 A->B Reaction 1 Reagents, Conditions C Identified Compound (e.g., 'Homouric Acid') B->C Reaction 2 Reagents, Conditions D Agrochemical Precursor C->D Reaction 3 Reagents, Conditions E Final Agrochemical Product D->E Final Step Reagents, Conditions

Caption: A generalized synthetic pathway for an agrochemical.

We encourage the user to provide the correct chemical identifier for the compound of interest to enable the generation of accurate and detailed scientific content.

Application Notes and Protocols for the HPLC Analysis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a proposed protocol for the determination of the purity of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific validated method for this compound, this protocol is based on established methods for structurally similar compounds, such as purine and pyrimidine derivatives, including uric acid. The proposed method utilizes reversed-phase chromatography with UV detection, a common and robust technique for the analysis of such heterocyclic compounds. This guide is intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

This compound, also known as homouric acid, is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates.[3] This document outlines a proposed HPLC method for the purity analysis of this compound.

The physicochemical properties of this compound, such as its predicted pKa of 5.90 and its appearance as a yellow powder, have been considered in the development of this proposed method.[4] Given its structural similarity to uric acid and other purine and pyrimidine bases, a reversed-phase HPLC method is suggested.[3][5][6]

Experimental Protocol

This section details the proposed experimental protocol for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm, compatible with the sample solvent)

Chromatographic Conditions

Based on methods for similar compounds, the following starting conditions are proposed:

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 5-30% B; 15-20 min: 30-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (Initial); recommend scanning from 200-400 nm with DAD
Injection Volume 10 µL
Run Time 25 minutes

Note: The optimal detection wavelength should be determined by analyzing a standard solution of this compound using a DAD to obtain its UV-vis absorption spectrum.

Preparation of Solutions

2.4.1. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

2.4.2. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Due to its sparse solubility in water, a suitable diluent must be determined.[4] A starting point could be a mixture of Mobile Phase A and Methanol (e.g., 80:20 v/v) or a small amount of a suitable organic solvent followed by dilution with Mobile Phase A. Sonication may be required to aid dissolution.

  • Dilute to volume with the chosen diluent and mix well.

2.4.3. Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the same diluent used for the standard solution.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 2: Example System Suitability Results

ParameterAcceptance CriteriaResult (Hypothetical)
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time (n=6) RSD ≤ 1.0%0.3%

Table 3: Example Purity Analysis Results

Sample IDMain Peak AreaTotal Impurity Area% Purity
Batch A-00112543211234599.02
Batch A-00213456781123499.17
Batch B-00111987651543298.72

Calculation of % Purity:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Development and Validation Considerations

This proposed method serves as a starting point. For use in a regulated environment, full method validation according to ICH guidelines (Q2(R1)) would be required. Key validation parameters include:

  • Specificity: Demonstrate that the method is able to separate the main peak from potential impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

  • Range: Define the concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard (0.1 mg/mL) inject_sample Inject Sample/Standard prep_standard->inject_sample prep_sample Prepare Sample (0.1 mg/mL) prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase (20 mM Phosphate Buffer pH 3.0) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system hplc_system->inject_sample acquire_data Data Acquisition (Chromatogram) inject_sample->acquire_data process_data Peak Integration & Purity Calculation acquire_data->process_data report_results Report Results process_data->report_results

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship for Method Development

method_development_logic cluster_method_params Initial Method Parameters compound_properties Analyte Properties (pKa, Solubility, UV) column_selection Column Selection (e.g., C18) compound_properties->column_selection mobile_phase_selection Mobile Phase Selection (Buffer, pH, Organic Modifier) compound_properties->mobile_phase_selection detector_settings Detector Settings (Wavelength) compound_properties->detector_settings literature_search Literature Search (Similar Compounds) literature_search->column_selection literature_search->mobile_phase_selection literature_search->detector_settings optimization Method Optimization (Gradient, Flow Rate, Temp) column_selection->optimization mobile_phase_selection->optimization detector_settings->optimization validation Method Validation (ICH Guidelines) optimization->validation

Caption: Logic for HPLC Method Development.

References

Application Notes and Protocols for the Derivatization of Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and derivatization of the pyrimido[5,4-d]pyrimidine scaffold, a heterocyclic core of significant interest in medicinal chemistry. The protocols are supplemented with quantitative data and visualizations to aid in the development of novel derivatives for various therapeutic applications.

Introduction

The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. These include roles as G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes, agents against neglected tropical diseases like trypanosomiasis and leishmaniasis, and as inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy.[1][2][3] This document outlines key experimental procedures for the derivatization of this versatile scaffold.

Data Presentation

Table 1: Synthesis of Antitrypanosomal Pyrimido[5,4-d]pyrimidine Derivatives
CompoundRArYield (%)IC50 (T. brucei, µM)
5a H4-Methoxyphenyl751.5
5b H3,4-Dimethoxyphenyl820.94
5c H4-Hydroxyphenyl683.1
5d NH24-Methoxyphenyl781.2
5e NH23,4-Dimethoxyphenyl850.98

Data extracted from studies on novel antitrypanosomal and antileishmanial agents.[2][4]

Table 2: Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives against A549 Human Lung Carcinoma Cell Line
CompoundSubstituent (Ar)% Inhibition at 10 µMIC50 (µM)
7a Phenyl687.5
7b 4-Chlorophenyl755.2
7c 4-Methoxyphenyl629.8
7e 4-Nitrophenyl814.1

Note: Data for a related pyrimido[4,5-d]pyrimidine scaffold is presented to illustrate anticancer applications.[1][5]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazinylpyrimido[5,4-d]pyrimidine Derivatives as Antitrypanosomal Agents

This protocol details a multi-step synthesis starting from 6-cyanopurine to yield key hydrazinyl intermediates for further derivatization.[2][4]

Step 1: Alkylation of 6-Cyanopurine

  • To a solution of 6-cyanopurine (1 mmol) in acetonitrile (20 mL), add the corresponding haloalkyl derivative (1.1 mmol) and cesium carbonate (2 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Formation of the 7-Iminopyrido[2,3-d]pyrimidine Intermediate

  • Dissolve the crude product from Step 1 in dimethyl sulfoxide (DMSO, 10 mL).

  • Add hydrazine hydrate (5 mmol) in excess and stir the reaction at room temperature for 15-30 minutes.

  • The product typically precipitates from the reaction medium. Isolate the solid by filtration and wash with a small amount of cold ethanol.

Step 3: Dimroth Rearrangement to 4-Hydrazinylpyrimido[5,4-d]pyrimidine

  • Suspend the 7-iminopyrido[2,3-d]pyrimidine intermediate (1 mmol) in a suitable solvent such as ethanol or n-butanol (15 mL).

  • Add a nucleophile, for example, a secondary amine like morpholine (1.2 mmol).

  • Heat the reaction mixture to 80°C and stir for 2-6 hours until the rearrangement is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with ethanol and dry under vacuum.

Step 4: Condensation with Aldehydes to form Hydrazones

  • Suspend the 4-hydrazinylpyrimido[5,4-d]pyrimidine (1 mmol) in ethanol (20 mL).

  • Add the desired aromatic aldehyde (1.1 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • The resulting hydrazone product usually precipitates and can be collected by filtration, washed with water and ethanol, and dried.

Protocol 2: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

This protocol describes the synthesis of a key intermediate for GPR119 agonists.[6]

Step 1: Preparation of Amino Orotic Acid Solution

  • Dissolve nitroorotic acid (50 g) in an aqueous solution of sodium hydroxide (35 g in 500 mL water).

  • Transfer the solution to a hydrogenation vessel and add Raney nickel (10 g).

  • Hydrogenate the mixture at 80°C under 0.8 MPa of H2 pressure for 8 hours.

  • After the reaction, cool the vessel to 35°C and filter off the catalyst. The resulting filtrate containing amino orotic acid is used directly in the next step.

Step 2: Ureido Derivative Formation and Cyclization

  • Adjust the pH of the amino orotic acid solution to 3 by the dropwise addition of concentrated hydrochloric acid.

  • Add sodium cyanate (55 g) while maintaining the temperature.

  • After the formation of the urea derivative, adjust the pH to 13 by adding a 30% sodium hydroxide solution.

  • Heat the reaction mixture to induce cyclization.

  • Finally, adjust the pH back to 3 with a 50-60% sulfuric acid solution.

Step 3: Isolation of the Product

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash it with water until neutral, and dry to obtain this compound.

Mandatory Visualization

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119_Agonist Pyrimido[5,4-d]pyrimidine Agonist GPR119 GPR119 GPR119_Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Promotes GLP1_Release GLP-1 Release PKA->GLP1_Release Promotes

Caption: GPR119 signaling pathway activated by a pyrimido[5,4-d]pyrimidine agonist.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start Starting Pyrimidine (e.g., 6-cyanopurine) Step1 Introduction of a reactive group (e.g., Alkylation) Start->Step1 Step2 Cyclization to form Pyrimido[5,4-d]pyrimidine core Step1->Step2 Step3 Derivatization of the core (e.g., Nucleophilic substitution, Condensation) Step2->Step3 End Final Bioactive Derivatives Step3->End

Caption: General workflow for the synthesis of pyrimido[5,4-d]pyrimidine derivatives.

References

Application Notes and Protocols for CAS 6713-54-8 as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of the chemical compound registered under CAS number 6713-54-8. It has been noted that there may be some ambiguity in search results for this CAS number; therefore, this document will first address the correct identity of CAS 6713-54-8 and its primary pharmaceutical application, followed by a section clarifying a potential point of confusion with another pharmaceutical intermediate, 6-Oxohexanoic acid.

Section 1: CAS 6713-54-8 (2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine)

The compound correctly identified by CAS number 6713-54-8 is this compound.[1] This heterocyclic compound is a crucial intermediate in the synthesis of the antiplatelet drug Dipyridamole.[2][3]

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₄N₄O₄[2][4]
Molecular Weight 196.12 g/mol [2][4]
Appearance White to yellow powder[5]
Melting Point >300 °C (decomposes)[2][4]
Density 1.89 g/cm³ (predicted)[2][4]
Solubility Sparingly soluble in water.[1]
pKa 5.90 ± 0.20 (predicted)[1]
Storage 2-8°C, stored under inert atmosphere.[2]
Application: Intermediate in Dipyridamole Synthesis

This compound is a foundational building block in the multi-step synthesis of Dipyridamole, a medication used to inhibit blood clot formation and to dilate coronary arteries.[3][6] The synthesis involves the conversion of the hydroxyl groups of the intermediate into more reactive leaving groups, typically chlorides, followed by sequential nucleophilic substitution with piperidine and diethanolamine.[7][8]

Experimental Protocol: Synthesis of Dipyridamole

The following is a representative multi-step protocol for the synthesis of Dipyridamole starting from this compound.

Step 1: Chlorination to form 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

  • In a reaction vessel equipped with a reflux condenser and a stirrer, suspend this compound (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Slowly add phosphorus pentachloride (PCl₅) (4.0-5.0 eq) portion-wise to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and carefully quench by pouring it onto crushed ice.

  • The resulting precipitate, 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, is collected by filtration, washed with cold water, and dried.[7][8]

Step 2: Selective Substitution with Piperidine

  • Dissolve the 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (1.0 eq) in a suitable solvent such as toluene or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add piperidine (2.0-2.2 eq) to the solution. The reaction is typically regioselective, with piperidine substituting the chlorine atoms at the C4 and C8 positions.

  • Stir the reaction at a controlled temperature (e.g., room temperature) until the starting material is consumed.

  • The product, 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, can be isolated by filtration of the piperidine hydrochloride salt and evaporation of the solvent. Further purification may be achieved by recrystallization.[7][8]

Step 3: Final Substitution with Diethanolamine to yield Dipyridamole

  • Heat a mixture of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (1.0 eq) and an excess of diethanolamine (used as both reactant and solvent).

  • Maintain the temperature at approximately 150-160°C for several hours.[7]

  • Monitor the reaction for the disappearance of the dichloro-intermediate.

  • Upon completion, cool the reaction mixture and add a solvent like toluene to precipitate the product.

  • The crude Dipyridamole is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[7]

Visualization of Dipyridamole Synthesis

G Synthesis of Dipyridamole cluster_0 Starting Material cluster_1 Step 1: Chlorination cluster_2 Step 2: Selective Substitution cluster_3 Step 3: Final Substitution Intermediate 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine (CAS 6713-54-8) Tetrachloro 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine Intermediate->Tetrachloro POCl₃, PCl₅ Dichloro 2,6-Dichloro-4,8-dipiperidino pyrimido[5,4-d]pyrimidine Tetrachloro->Dichloro Piperidine Dipyridamole Dipyridamole Dichloro->Dipyridamole Diethanolamine

Caption: Synthetic pathway of Dipyridamole from its intermediate.

Mechanism of Action of Dipyridamole

Dipyridamole exerts its antiplatelet and vasodilatory effects through a dual mechanism. Firstly, it inhibits phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9][10] This leads to an accumulation of cAMP and cGMP within platelets and vascular smooth muscle cells. Increased cAMP levels in platelets inhibit their activation and aggregation.[10] Secondly, Dipyridamole blocks the cellular reuptake of adenosine, thereby increasing its extracellular concentration.[11][12] Adenosine then acts on A2A receptors on platelets and vascular smooth muscle, further stimulating adenylate cyclase to produce more cAMP, which enhances the antiplatelet and vasodilatory effects.[11]

Visualization of Dipyridamole's Signaling Pathway

G Mechanism of Action of Dipyridamole cluster_0 Dipyridamole Action cluster_1 Cellular Effects cluster_2 Physiological Outcomes Dipyridamole Dipyridamole PDE_Inhibition Inhibition of Phosphodiesterase (PDE) Dipyridamole->PDE_Inhibition Adenosine_Uptake_Inhibition Inhibition of Adenosine Reuptake Dipyridamole->Adenosine_Uptake_Inhibition cAMP_Increase ↑ Intracellular cAMP PDE_Inhibition->cAMP_Increase cGMP_Increase ↑ Intracellular cGMP PDE_Inhibition->cGMP_Increase Extracellular_Adenosine ↑ Extracellular Adenosine Adenosine_Uptake_Inhibition->Extracellular_Adenosine Platelet_Inhibition Inhibition of Platelet Aggregation cAMP_Increase->Platelet_Inhibition Vasodilation Vasodilation cAMP_Increase->Vasodilation cGMP_Increase->Vasodilation Extracellular_Adenosine->cAMP_Increase Activates Adenylate Cyclase via A2A Receptors

Caption: Signaling pathway of Dipyridamole's action.

Section 2: Clarification on 6-Oxohexanoic Acid (CAS 928-81-4)

It is important to note that while searching for pharmaceutical intermediates, one might encounter 6-Oxohexanoic acid (CAS 928-81-4) . This compound is distinct from CAS 6713-54-8. 6-Oxohexanoic acid is a versatile intermediate used in the synthesis of various pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and as a linker in antibody-drug conjugates (ADCs).

Data Presentation: Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₀O₃[13][14]
Molecular Weight 130.14 g/mol [13][14]
Appearance Colorless to pale yellow liquid or solid[15]
Melting Point 85 °C[14]
Boiling Point 151-153 °C at 20 Torr[14]
Solubility Soluble in water and organic solvents.[15]
Synonyms Adipaldehydic acid, 5-Formylvaleric acid[13][15]
Application: Intermediate in the Synthesis of 6-aryl-4-oxohexanoic acids (NSAIDs)

6-Oxohexanoic acid derivatives, such as levulinic acid, are used to synthesize 6-aryl-4-oxohexanoic acids, a class of compounds investigated for their anti-inflammatory properties, acting as non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

Experimental Protocol: Synthesis of 6-aryl-4-oxohexanoic acids

This protocol describes a general method for the synthesis of 6-aryl-4-oxohexanoic acids.

Step 1: Condensation to form 6-aryl-4-oxohex-5-enoic acids

  • In a flask equipped with a Dean-Stark trap, dissolve levulinic acid (a derivative of 6-oxohexanoic acid) (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in toluene.

  • Add catalytic amounts of piperidine and acetic acid.

  • Reflux the mixture, with azeotropic removal of water, until the reaction is complete.

  • Cool the reaction mixture, wash with water, and extract the aqueous phase with an organic solvent.

  • Dry the combined organic phases and evaporate the solvent to obtain the crude 6-aryl-4-oxohex-5-enoic acid, which can be purified by chromatography or recrystallization.[16][17]

Step 2: Reduction to 6-aryl-4-oxohexanoic acids

  • Dissolve the 6-aryl-4-oxohex-5-enoic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the uptake of hydrogen ceases.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the desired 6-aryl-4-oxohexanoic acid.[16][17]

Visualization of 6-aryl-4-oxohexanoic acid Synthesis

G Synthesis of 6-aryl-4-oxohexanoic acid cluster_1 Step 1: Condensation cluster_2 Step 2: Reduction Levulinic_Acid Levulinic Acid Enoic_Acid 6-aryl-4-oxohex-5-enoic acid Levulinic_Acid->Enoic_Acid Piperidine, Acetic Acid, Toluene, Reflux Aldehyde Aromatic Aldehyde Aldehyde->Enoic_Acid Final_Product 6-aryl-4-oxohexanoic acid Enoic_Acid->Final_Product H₂, Pd/C

Caption: Synthesis of 6-aryl-4-oxohexanoic acid.

General Mechanism of Action of NSAIDs (COX Inhibition)

NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[18] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[19] By blocking the active site of COX enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins.[20][21]

Visualization of NSAID Signaling Pathway (COX Inhibition)

G NSAID Mechanism: COX Inhibition cluster_0 Inflammatory Stimulus cluster_1 COX Pathway cluster_2 NSAID Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAID NSAID NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: General mechanism of NSAIDs via COX inhibition.

References

Application Notes and Protocols for the Large-Scale Production of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, also known as uric acid in its common tautomeric form, is a crucial heterocyclic compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Dipyridamole.[1][2] This document provides detailed protocols for two prominent methods for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols are based on established chemical literature and patents, offering scalable and efficient routes to the target molecule. Additionally, the biochemical context of uric acid is presented through a diagram of the purine degradation pathway.

Data Presentation

The following table summarizes the key quantitative data for two distinct large-scale synthesis methods for this compound.

ParameterMethod 1: From Nitro Orotic AcidMethod 2: From 5-Aminoorotic Acid and Urea
Starting Materials Nitro Orotic Acid, Sodium Cyanate5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, Urea
Key Steps Hydrogenation, Ureidation, CyclizationCondensation/Cyclization
Reported Yield 62-65% (overall)[1]86.9%[2]
Key Reagents Ni/H₂, Concentrated HCl, NaOH, H₂SO₄NaOH, HCl
Maximum Temperature 95°C[1]100°C[2]
Advantages Avoids isolation of intermediate, reducing time and labor.[1]High reported yield in a single cyclization step.[2]

Experimental Protocols

Method 1: Synthesis from Nitro Orotic Acid

This method, adapted from patent literature, outlines a three-step, one-pot process that avoids the isolation of the intermediate amino orotic acid, thereby improving efficiency for large-scale production.[1]

Step 1: Hydrogenation of Nitro Orotic Acid

  • In a suitable hydrogenation reactor, dissolve nitro orotic acid in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Add a nickel catalyst (e.g., Raney Nickel).

  • Pressurize the reactor with hydrogen gas (H₂).

  • Heat the reaction mixture under agitation to the specified temperature for hydrogenation until the reaction is complete (monitored by H₂ uptake or TLC).

  • After cooling, filter the reaction mixture to remove the nickel catalyst. The resulting filtrate containing amino orotic acid is used directly in the next step without further purification.[1]

Step 2: Formation of the Urea Derivative

  • Transfer the amino orotic acid solution to a separate reaction vessel.

  • Carefully adjust the pH of the solution to 3 by the dropwise addition of concentrated hydrochloric acid.

  • Add sodium cyanate (NaOCN) to the solution while maintaining temperature control to facilitate the formation of the urea derivative of amino orotic acid.

Step 3: Cyclization and Isolation

  • Adjust the pH of the reaction mixture to 13 by the dropwise addition of a 30% sodium hydroxide solution.

  • Heat the mixture to 95°C to induce cyclization.[1]

  • After the cyclization is complete, cool the reaction mixture and adjust the pH to 3 by the dropwise addition of a 50-60% sulfuric acid solution.

  • Cool the mixture to room temperature to allow for the precipitation of the product.

  • Filter the precipitate and wash it with water until the washings are neutral.

  • Dry the collected solid to obtain this compound.

Method 2: Synthesis from 5-Aminoorotic Acid and Urea

This method provides a high-yield, one-step cyclization process.[2]

  • In a two-necked flask equipped with a condenser and a stirrer, charge 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

  • Add urea (7.7 g, 128.0 mmol) and a solution of sodium hydroxide (125 ml of a solution prepared from 500 g NaOH in 1500 g of purified water).

  • Rapidly heat the reaction mixture to 100°C and maintain this temperature for one hour with continuous stirring.

  • Continue stirring for an additional 3 hours at room temperature (25°C).

  • Filter the reaction mixture to collect the solid product.

  • Resuspend the solid in 250 ml of purified water and heat to 60°C for one hour.

  • Add dilute hydrochloric acid to adjust the pH of the suspension to 4.

  • Cool the mixture to room temperature, filter the product, wash with water, and dry.

  • The crude product can be recrystallized from ethanol to yield pure this compound.[2]

Mandatory Visualization

The following diagrams illustrate the biochemical pathway of purine degradation leading to the formation of uric acid and a general workflow for the chemical synthesis described.

Purine_Degradation_Pathway AMP AMP Adenosine Adenosine AMP->Adenosine Nucleotidase IMP IMP Inosine Inosine IMP->Inosine Nucleotidase XMP XMP Xanthosine Xanthosine XMP->Xanthosine Nucleotidase GMP GMP Guanosine Guanosine GMP->Guanosine Nucleotidase Adenosine->Inosine Adenosine deaminase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Xanthosine->Xanthine PNP Guanine Guanine Guanosine->Guanine PNP Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Guanine deaminase UricAcid Uric Acid (2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine) Xanthine->UricAcid Xanthine Oxidase

Caption: Purine degradation pathway leading to uric acid.

Synthesis_Workflow cluster_0 Method 1 cluster_1 Method 2 N_Orotic_Acid Nitro Orotic Acid Hydrogenation Hydrogenation (Ni/H₂) N_Orotic_Acid->Hydrogenation A_Orotic_Acid Amino Orotic Acid (in situ) Hydrogenation->A_Orotic_Acid Ureidation Ureidation (NaOCN) A_Orotic_Acid->Ureidation Urea_Derivative Urea Derivative Ureidation->Urea_Derivative Cyclization1 Cyclization (NaOH, Heat) Urea_Derivative->Cyclization1 Product1 2,4,6,8-Tetrahydroxy- pyrimido[5,4-d]pyrimidine Cyclization1->Product1 Amino_Acid 5-Aminoorotic Acid + Urea Cyclization2 Condensation/ Cyclization (NaOH, Heat) Amino_Acid->Cyclization2 Product2 2,4,6,8-Tetrahydroxy- pyrimido[5,4-d]pyrimidine Cyclization2->Product2

Caption: General workflows for the synthesis methods.

References

Custom Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the custom synthesis of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine and its derivatives. The pyrimido[5,4-d]pyrimidine scaffold is a key heterocyclic motif found in various biologically active compounds, making its synthesis and derivatization a significant area of interest in medicinal chemistry and drug development.

Introduction

The 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidine core is a versatile scaffold that serves as a building block for a wide range of therapeutic agents. Notably, it is the central component of Dipyridamole, a well-known coronary vasodilator and antiplatelet agent. The inherent biological activity of this heterocyclic system has led to the exploration of its derivatives for various therapeutic applications, including antitrypanosomal, antileishmanial, anticancer, and as G-protein coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.

The synthetic strategy typically commences with the construction of the this compound core, which can then be converted to a more reactive intermediate, such as 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, allowing for subsequent nucleophilic substitution reactions to introduce diverse functionalities at the 2, 4, 6, and 8 positions.

Synthetic Workflow Overview

The overall synthetic strategy for preparing derivatives of this compound is a multi-step process. The key stages involve the synthesis of the core tetrahydroxy compound, its conversion to a tetrahalo-intermediate, and subsequent derivatization through nucleophilic substitution.

Synthesis_Workflow A Starting Materials (e.g., Nitroorotic Acid) B Synthesis of 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine A->B Cyclization C Chlorination to 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine B->C Halogenation D Nucleophilic Substitution (Derivatization) C->D Reaction with Nucleophiles E Diverse Bioactive Derivatives D->E

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of the Dipyridamole intermediate, this compound.

Materials:

  • Nitroorotic acid

  • Sodium hydroxide (NaOH)

  • Raney Nickel (Ni) or other suitable hydrogenation catalyst

  • Hydrogen gas (H₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium cyanate (NaOCN)

  • Sulfuric acid (H₂SO₄), 50-60% solution

  • Distilled water

Procedure:

Step 1: Reduction of Nitroorotic Acid

  • In a suitable reaction vessel, dissolve nitroorotic acid in an aqueous alkali solution (e.g., sodium hydroxide solution).

  • Add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is completely reduced to an amino group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst. The resulting filtrate containing the amino orotic acid solution is used directly in the next step without isolation.

Step 2: Urea Derivative Formation and Cyclization

  • Adjust the pH of the amino orotic acid solution to approximately 3 by the careful addition of concentrated hydrochloric acid.

  • Add sodium cyanate to the solution while maintaining the temperature to facilitate the formation of the urea derivative.

  • After the formation of the urea derivative is complete, adjust the pH to 13 by the dropwise addition of a 30% sodium hydroxide solution.

  • Heat the reaction mixture to induce cyclization. A temperature of around 95°C is typically sufficient.

  • After cyclization, cool the reaction mixture and adjust the pH to 3 with a 50-60% sulfuric acid solution to precipitate the product.

Step 3: Isolation and Purification

  • Cool the mixture to room temperature to ensure complete precipitation.

  • Filter the precipitate and wash it thoroughly with distilled water until the washings are neutral.

  • Dry the product to obtain this compound. The reported total yield for this process is in the range of 62-65%.

Protocol 2: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

This protocol describes the conversion of the tetrahydroxy compound to the tetrachloro intermediate, a key step for further derivatization.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can be used in a mixture with POCl₃)

Procedure:

  • In a fume hood, carefully add this compound to an excess of phosphorus oxychloride. A mixture of POCl₃ and PCl₅ can also be used.

  • Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • The solid product, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, will precipitate out of the aqueous solution.

  • Filter the precipitate, wash it with cold water, and dry it thoroughly.

Protocol 3: General Procedure for the Synthesis of Substituted Pyrimido[5,4-d]pyrimidine Derivatives

This general protocol illustrates the nucleophilic substitution on the 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine core to generate a library of derivatives. The reactivity of the chloro-substituents generally follows the order C4/C8 > C2/C6, allowing for selective substitution by controlling the reaction conditions.

Materials:

  • 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

  • Desired nucleophile (e.g., primary or secondary amines, thiols, etc.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, to scavenge HCl byproduct)

Procedure:

  • Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine in an appropriate anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired nucleophile (typically 1-4 equivalents depending on the desired degree of substitution) to the solution. If the nucleophile is an amine salt, a base is required for deprotonation.

  • If necessary, add a non-nucleophilic base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrimido[5,4-d]pyrimidine derivative.

Data Presentation

The following tables summarize the quantitative data for representative biologically active 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidine derivatives.

Table 1: Antitrypanosomal and Antileishmanial Activity of Pyrimido[5,4-d]pyrimidine Derivatives

Compound IDT. brucei IC₅₀ (µM)L. infantum IC₅₀ (µM)Cytotoxicity (THP1 cells) CC₅₀ (µM)Selectivity Index (SI) for T. brucei
4c H3-(4'-pyridinylCH₂O)C₆H₄0.943.13>100>107
5q 3-(4'-pyridinylCH₂O)C₆H₄H1.73->100>58
5r 3-(4'-pyridinylCH₂O)C₆H₄Hlow µM->100-
5u 3-(4'-pyridinylCH₂O)C₆H₄Hlow µM->100-
Data extracted from a study on pyrimido[5,4-d]pyrimidine-based compounds as novel antitrypanosomal and antileishmanial agents.

Table 2: GPR119 Agonist Activity of Pyrimido[5,4-d]pyrimidine Derivatives

Compound IDStructure ModificationsEC₅₀ (nM)
15a Optimized analogue2.2
21e Optimized analogue8.1
Data from a study on novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonists for the treatment of type 2 diabetes.

Signaling Pathway and Logical Relationships

GPR119 Agonist Signaling Pathway

Pyrimido[5,4-d]pyrimidine derivatives have been identified as potent GPR119 agonists. GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion.

GPR119_Signaling cluster_cell Pancreatic β-cell Agonist Pyrimido[5,4-d]pyrimidine Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Potentiates

Caption: Generalized GPR119 signaling pathway activated by pyrimido[5,4-d]pyrimidine agonists.

This document provides a foundational guide for the synthesis and understanding of this compound derivatives. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific synthetic targets and research goals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound, also known as homouric acid, are:

  • The reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with urea in an alkaline solution.[1]

  • A multi-step synthesis starting from nitro orotic acid, which is hydrogenated to amino orotic acid, followed by reaction with sodium cyanate and subsequent cyclization.[2]

Q2: What is the importance of this compound?

A2: This compound is a crucial pharmaceutical intermediate, most notably in the synthesis of Dipyridamole, a medication used to prevent blood clots.[1][3] It is also explored for other applications, such as in agrochemicals.[3]

Q3: What is a typical yield for the synthesis of this compound?

A3: The reported yields can vary depending on the synthetic method. A common method involving the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and urea reports a yield of 86.9%.[1] An alternative patented method starting from nitro orotic acid reports a total recovery of 70-75%, an improvement from a previous range of 62-65%.[2]

Troubleshooting Guides

Method 1: Synthesis from 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid and Urea
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure the reaction mixture rapidly reaches and maintains 100°C for the initial insulation period.[1]- Extend the stirring time at 25°C to ensure complete cyclization.
Product loss during workup- Carefully control the pH adjustment with dilute hydrochloric acid to pH 4 to ensure complete precipitation of the product.[1]- Ensure thorough washing of the filtered solid to remove impurities without dissolving the product.
Impure reactants- Use high-purity 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and urea.
Product is off-color (not a yellow powder) Presence of impurities- Recrystallize the final product from a suitable solvent like ethanol to improve purity and color.[1]
Incomplete washing- Ensure the product is washed until the filtrate is neutral.
Difficulty in filtration Fine particle size of the precipitate- Allow the cooled solution to stand for a longer period to encourage crystal growth before filtration.
Method 2: Synthesis from Nitro Orotic Acid
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete hydrogenation- Ensure the Ni/H2 hydrogenation is carried out to completion. Monitor the reaction progress by techniques like TLC or HPLC.
Side reactions during urea derivative formation- Maintain strict temperature control during the addition of sodium cyanate.[2]
Incomplete cyclization- Ensure the pH is adjusted to 13 with 30% sodium hydroxide solution and that the heating step for cyclization is adequate.[2]
Inconsistent Results Variability in pH adjustments- Use a calibrated pH meter for accurate adjustments at each step (pH 3 for urea derivative formation, pH 13 for cyclization, and pH 3 for precipitation).[2]
Product Contamination Carryover of impurities from previous steps- Although the method avoids isolation of the amino orotic acid intermediate, ensure the filtration after hydrogenation is efficient to remove the catalyst.[2]
Incomplete washing of the final product- Wash the final product thoroughly with water until the washings are neutral.[2]

Quantitative Data Summary

Synthetic Method Starting Materials Reported Yield/Recovery Reference
Method 15-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and urea86.9%[1]
Method 2Nitro orotic acid70-75% (total recovery)[2]
Wyler's Process (for comparison)Not specified62-65%[2]

Experimental Protocols

Method 1: From 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid and Urea
  • Reaction Setup: Charge a two-necked flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

  • Reagent Addition: Add a solution of urea (7.7 g, 128.0 mmol) in 125 ml of NaOH solution (prepared by dissolving 500 g of sodium hydroxide in 1500 g of purified water) dropwise to the flask.

  • Heating and Stirring: After the addition, rapidly heat the mixture to 100°C and maintain this temperature for 1 hour. Continue to stir the mixture for an additional 3 hours at 25°C.

  • Filtration and Washing: Filter the resulting solid.

  • Reprecipitation: Add 250 ml of purified water to the solid and heat to 60°C for 1 hour.

  • Acidification: Add dilute hydrochloric acid to adjust the pH of the solution to 4.

  • Isolation and Drying: Cool the mixture to room temperature, filter the precipitate, wash it with water, and dry to obtain the final product.

  • Purification: Recrystallize the product from ethanol to yield 10.9 g (86.9%) of this compound.[1]

Method 2: From Nitro Orotic Acid
  • Hydrogenation: Dissolve nitro orotic acid in an alkali liquid and perform hydrogenation using Ni/H2. After the reaction, filter to remove the catalyst. The resulting amino orotic acid solution is used directly in the next step.

  • Urea Derivative Formation: Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid. Add sodium cyanate while controlling the temperature to form the urea derivative.

  • Cyclization: Add 30% sodium hydroxide solution to the reaction mixture to adjust the pH to 13. Heat the mixture to induce cyclization.

  • Precipitation: After cyclization, add a 50-60% sulfuric acid solution to adjust the pH to 3, which will precipitate the product.

  • Isolation and Drying: Cool the mixture to room temperature, filter the solid, wash it with water until neutral, and then dry to obtain this compound.[2]

Visualizations

experimental_workflow_method_1 cluster_reactants Reactants cluster_process Reaction and Workup 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid Reaction at 100°C Reaction at 100°C 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid->Reaction at 100°C Urea in NaOH solution Urea in NaOH solution Urea in NaOH solution->Reaction at 100°C Stirring at 25°C Stirring at 25°C Reaction at 100°C->Stirring at 25°C Filtration Filtration Stirring at 25°C->Filtration Reprecipitation at 60°C Reprecipitation at 60°C Filtration->Reprecipitation at 60°C Acidification to pH 4 Acidification to pH 4 Reprecipitation at 60°C->Acidification to pH 4 Cooling and Filtration Cooling and Filtration Acidification to pH 4->Cooling and Filtration Washing and Drying Washing and Drying Cooling and Filtration->Washing and Drying Recrystallization (Ethanol) Recrystallization (Ethanol) Washing and Drying->Recrystallization (Ethanol) Purification Final Product Final Product Recrystallization (Ethanol)->Final Product

Caption: Experimental workflow for the synthesis of this compound (Method 1).

experimental_workflow_method_2 Nitro Orotic Acid Nitro Orotic Acid Hydrogenation (Ni/H2) Hydrogenation (Ni/H2) Nitro Orotic Acid->Hydrogenation (Ni/H2) Amino Orotic Acid Solution Amino Orotic Acid Solution Hydrogenation (Ni/H2)->Amino Orotic Acid Solution Filtration to remove catalyst Urea Derivative Formation Urea Derivative Formation Amino Orotic Acid Solution->Urea Derivative Formation 1. Adjust pH to 3 (HCl) 2. Add Sodium Cyanate Cyclization Cyclization Urea Derivative Formation->Cyclization 1. Adjust pH to 13 (NaOH) 2. Heat Precipitation Precipitation Cyclization->Precipitation Adjust pH to 3 (H2SO4) Isolation Isolation Precipitation->Isolation Cool, Filter, Wash Final Product Final Product Isolation->Final Product

Caption: Experimental workflow for the synthesis of this compound (Method 2).

References

Purification challenges of Homouric Acid crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses the purification challenges of Humic Acid . It is assumed that "Homouric Acid" was a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Humic Acid.

Frequently Asked Questions (FAQs)

Q1: What is Humic Acid and why is its purification challenging?

A1: Humic acid is a principal component of humic substances, which are major organic constituents of soil, peat, and coal. It is a complex mixture of many different acids containing carboxyl and phenolate groups, making it a polyelectrolyte. Its purification via crystallization is challenging due to its molecular complexity, heterogeneity, and variable solubility. Humic acid is not a single compound but a collection of different molecules with varying molecular weights and functional groups.[1][2][3]

Q2: What is the general solubility profile of Humic Acid?

A2: Humic Acid's solubility is highly pH-dependent. It is generally insoluble in acidic conditions (pH < 2) and soluble in neutral to alkaline solutions.[2][4] This property is fundamental to its extraction and purification processes. It is also soluble in some organic solvents like ethanol and ketones.[5]

Q3: My Humic Acid solution is not crystallizing. What are the common causes?

A3: Several factors can inhibit crystallization:

  • Solution is not supersaturated: You may have used too much solvent.

  • Presence of impurities: Impurities can inhibit nucleation and crystal growth.

  • Inappropriate solvent: The chosen solvent may not be ideal for crystallization.

  • Cooling rate: If the solution is cooled too quickly, it may lead to the formation of an oil or amorphous solid instead of crystals.

Q4: What are common impurities found in Humic Acid samples?

A4: Impurities can include fulvic acid, humin, and various inorganic salts or minerals from the source material. The extraction and purification process itself can also introduce contaminants.

Q5: How can I improve the yield and purity of my Humic Acid crystals?

A5: To improve yield and purity:

  • Optimize the solvent system.

  • Control the cooling rate; slow cooling is generally preferred.

  • Use seed crystals to induce crystallization.

  • Perform multiple recrystallization steps if necessary.

  • Ensure complete removal of insoluble impurities through hot filtration.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of Humic Acid.

Issue Possible Cause(s) Troubleshooting Steps
Oiling Out (Formation of a liquid instead of solid crystals) The boiling point of the solvent is too high. The melting point of the Humic Acid sample is low due to impurities.1. Re-heat the solution and add more of the "soluble" solvent if using a mixed solvent system. 2. Try a different solvent with a lower boiling point. 3. Ensure the initial sample is as pure as possible before crystallization.[6]
No Crystal Formation The solution is not supersaturated.1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. 2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 3. Lower the temperature: Use an ice bath to further decrease solubility.[6]
Rapid Crystallization ("Crashing out") The solution is too concentrated. The solution was cooled too quickly.1. Re-heat the solution and add a small amount of additional hot solvent. 2. Allow the solution to cool slowly at room temperature before placing it in a cold bath.[6]
Low Crystal Yield Too much solvent was used. Premature crystallization during hot filtration. Incomplete precipitation.1. Minimize the amount of hot solvent used to dissolve the sample. 2. Ensure the filtration apparatus is pre-heated to prevent cooling. 3. Ensure the pH is optimal for precipitation if using an acid-base method.[6]
Discolored Crystals Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.[6]

Experimental Protocols

Protocol 1: Purification of Humic Acid by Acid-Base Precipitation and Crystallization

This protocol is a standard method for purifying humic acid from a solid source.

Materials:

  • Crude Humic Acid sample

  • 0.5 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Dissolution: Suspend the crude Humic Acid sample in 0.5 M NaOH solution in a beaker. Stir the mixture vigorously for 1-2 hours at room temperature to dissolve the humic acid.

  • Removal of Insoluble Impurities: Centrifuge the mixture to pellet the insoluble humin and other mineral impurities. Decant the supernatant containing the dissolved sodium humate.

  • Precipitation: While stirring, slowly add 6 M HCl to the supernatant to lower the pH to approximately 1.0. Humic acid will precipitate out of the solution.

  • Isolation: Allow the precipitate to settle. Collect the precipitated Humic Acid by centrifugation or filtration.

  • Washing: Wash the Humic Acid precipitate with distilled water to remove excess acid and salts. Repeat the washing step until the wash water is neutral.

  • Crystallization: a. Dissolve the purified, moist Humic Acid in a minimal amount of hot ethanol. b. If insoluble impurities remain, perform a hot gravity filtration. c. Allow the filtrate to cool slowly to room temperature. d. Further cool the solution in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. f. Dry the crystals in a desiccator.

Protocol 2: Purity Analysis by UV-Vis Spectroscopy

This protocol provides a method to assess the relative purity and aromaticity of a Humic Acid sample.

Materials:

  • Purified Humic Acid crystals

  • 0.05 M Sodium Bicarbonate (NaHCO₃) solution

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the Humic Acid sample by dissolving a known mass in 0.05 M NaHCO₃ solution.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a desired wavelength range (e.g., 200-800 nm). Use the 0.05 M NaHCO₃ solution as a blank.

  • Measurement: Measure the absorbance of the Humic Acid solution at 465 nm and 665 nm.

  • Calculation: Calculate the E4/E6 ratio (Absorbance at 465 nm / Absorbance at 665 nm). A lower E4/E6 ratio is generally indicative of a higher degree of aromatic condensation and molecular weight, which can be an indicator of purity.

Data Presentation

Table 1: Solubility of Humic Acid in Common Solvents

SolventSolubilityTemperatureNotes
Water (pH < 2)InsolubleRoom Temperature
Water (pH > 7)SolubleRoom TemperatureSolubility increases with pH.
EthanolSolubleHotGood for recrystallization.
AcetoneSolubleRoom Temperature
Diethyl EtherSparingly SolubleRoom Temperature
BenzeneInsolubleRoom Temperature

Visualizations

Experimental Workflow for Humic Acid Purification

experimental_workflow cluster_extraction Extraction & Dissolution cluster_purification Purification cluster_crystallization Crystallization crude_ha Crude Humic Acid dissolution Dissolve in 0.5M NaOH crude_ha->dissolution centrifugation1 Centrifuge to remove Humin dissolution->centrifugation1 supernatant1 Supernatant (Sodium Humate) centrifugation1->supernatant1 precipitation Precipitate with 6M HCl (pH 1) supernatant1->precipitation centrifugation2 Centrifuge to collect Humic Acid precipitation->centrifugation2 washing Wash with Distilled Water centrifugation2->washing dissolve_ethanol Dissolve in hot Ethanol washing->dissolve_ethanol hot_filtration Hot Filtration (if needed) dissolve_ethanol->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration drying Dry Crystals vacuum_filtration->drying pure_crystals Pure Humic Acid Crystals drying->pure_crystals

Caption: Workflow for the purification and crystallization of Humic Acid.

Logical Relationship of Factors Affecting Crystallization

logical_relationship crystallization Successful Crystallization supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation Induces purity Sample Purity purity->nucleation Affects crystal_growth Crystal Growth purity->crystal_growth Impacts solvent Solvent Choice solvent->supersaturation Determines solvent->crystal_growth Influences cooling_rate Cooling Rate cooling_rate->supersaturation Controls cooling_rate->crystal_growth Affects Rate nucleation->crystal_growth Initiates crystal_growth->crystallization Leads to

Caption: Key factors influencing the success of crystallization.

References

Stability issues of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic compound with multiple hydroxyl groups, it is susceptible to both hydrolysis and oxidation.

Q2: What is the predicted pKa of this compound and how does it relate to its stability?

A2: The predicted pKa of this compound is approximately 5.90.[1] This acidic pKa value suggests that the molecule's ionization state will change significantly around this pH. Generally, the stability of pyrimidine derivatives can be pH-dependent, with increased degradation often observed under strongly acidic or basic conditions.[2] It is crucial to maintain the pH of the solution within a stable range, typically close to neutral, to minimize degradation.

Q3: What are the common degradation pathways for pyrimidine-based compounds?

A3: Pyrimidine rings can undergo degradation through several pathways, most commonly hydrolysis and oxidation. Hydrolysis can lead to the opening of the pyrimidine ring, while oxidation can introduce hydroxyl groups or other oxygen-containing functionalities, potentially leading to further degradation. Under acidic conditions, deamination of cytosine-like structures to uracil-like structures can also occur.[2]

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: While specific stability data for aqueous solutions of this compound is limited, a derivative, dipyridamole, offers some guidance. Solutions of dipyridamole in DMSO or ethanol can be stored at -20°C for up to three months. Aqueous solutions are less stable and are not recommended for storage for more than one day. For this compound, it is advisable to prepare fresh solutions for immediate use. If short-term storage is necessary, refrigeration (2-8°C) and protection from light are recommended. The solid form should be stored in a cool, dry place.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Possible Cause: The pH of the solution is not optimal, leading to acid- or base-catalyzed hydrolysis.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution.

  • Buffering: Ensure your solution is adequately buffered to a pH range of 6.0-7.5. Phosphate-buffered saline (PBS) is a common choice.

  • Fresh Preparation: Prepare fresh solutions immediately before each experiment. Avoid storing aqueous solutions for extended periods.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: The compound may be degrading during the course of the experiment due to temperature, light exposure, or interaction with media components.

Troubleshooting Steps:

  • Temperature Control: Maintain a constant and appropriate temperature throughout your experiment. For cell-based assays, ensure the compound is stable at 37°C for the duration of the assay.

  • Photostability: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.

  • Media Compatibility: Perform a preliminary experiment to assess the stability of the compound in your specific cell culture medium or assay buffer over the experimental timeframe. Analyze samples at different time points using a stability-indicating analytical method (see Experimental Protocols section).

Data Presentation

PropertyValueReference
Appearance Yellow powder[1]
Molecular Formula C6H4N4O4[3][4]
CAS Number 6713-54-8[3][4]
Melting Point >300 °C[4]
Solubility Sparingly soluble in water[1]
Predicted pKa 5.90 ± 0.20[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO, methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with a suitable solvent (e.g., water:acetonitrile 50:50).

    • Incubate at 80°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

  • Photostability:

    • Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample after exposure.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound and its potential degradation products.[6][7][8]

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a more specific wavelength).

2. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: The method's ability to separate the parent compound from its degradation products (generated in the forced degradation study) and any excipients should be demonstrated. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis Products (Ring Cleavage) parent->hydrolysis Acid/Base oxidation Oxidation Products (Hydroxylated derivatives) parent->oxidation Oxidizing Agent

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo Photostability (ICH Q1B) prep->photo thermal Thermal Stress (80°C) prep->thermal analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis

Caption: Workflow for the forced degradation study of this compound.

logical_relationship stability Compound Stability ph pH stability->ph temp Temperature stability->temp light Light stability->light oxidants Oxidants stability->oxidants

Caption: Key factors influencing the stability of the compound in solution.

References

Side reactions in the synthesis of Dipyridamole intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Synthesis Routes

My initial focus involves a comprehensive Google search to map out standard synthetic pathways for Dipyridamole and its crucial intermediates, paying close attention to potential side reactions. I'm prioritizing the identification of known and potential complications. I'll then move on to specific literature searches for deeper insights.

Investigating Reaction Side Products

I'm now diving deeper into the literature, focusing on reported side products and their formation conditions for Dipyridamole intermediates. My focus extends to troubleshooting guides and common synthesis issues. I am also seeking quantitative yield data to compare main product versus side product formation. Next, I will start drafting detailed experimental protocols and purification techniques.

Charting Literature Pathways

I've started with a broad Google search to map standard Dipyridamole routes and key intermediates, particularly targeting potential side reactions. I will then perform a deeper dive into published literature to find specific details about side products, formation conditions, and common troubleshooting issues. I am also gathering quantitative yield data for main products and side products.

Technical Support Center: 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for experiments involving 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine (also known as Homouric Acid).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and application of this compound.

Question 1: My synthesis of this compound resulted in a very low yield. What are the common causes and how can I improve it?

Answer: Low yield is a frequent issue, often stemming from incomplete reactions, side product formation, or losses during workup. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your precursors, such as 5-aminoorotic acid or 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid and urea.[1][2] Impurities can interfere with the cyclization reaction.

  • pH Control: The pH is critical for both the cyclization and precipitation steps. For instance, in methods involving heating under alkaline conditions (e.g., with NaOH), the subsequent acidification to a specific pH (e.g., pH 3-4) is crucial for precipitating the product.[1][3] Use a calibrated pH meter and add acid/base dropwise to avoid overshooting the target pH.

  • Reaction Temperature and Time: The cyclization reaction often requires heating (e.g., 95-100°C).[1][3] Ensure the reaction mixture reaches and maintains the target temperature for the specified duration (e.g., 1-3 hours) to drive the reaction to completion.[1] Insufficient heating can lead to incomplete cyclization.[4]

  • Efficient Stirring: In protocols where reactants are in a molten or slurry state, efficient stirring is vital to ensure homogeneity and prevent localized overheating or concentration gradients.[3]

  • Workup and Washing: The product is typically isolated by filtration. Ensure thorough washing of the filtered solid, usually with water, to remove unreacted starting materials and salts. However, excessive washing can lead to product loss, especially if the compound has some solubility in the wash solvent. Ensure the final wash is neutral.[3]

G start Low Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions (pH, Temp, Time) start->check_cond check_workup Optimize Workup & Purification start->check_workup impure_sm Source Pure Reactants check_sm->impure_sm Impurities Found? adjust_ph Calibrate pH Meter & Adjust pH Carefully check_cond->adjust_ph Incorrect pH? adjust_temp Ensure Stable Temp & Adequate Reaction Time check_cond->adjust_temp Suboptimal Temp/Time? adjust_wash Optimize Washing Steps & Recrystallization check_workup->adjust_wash Losses During Workup? success Improved Yield impure_sm->success adjust_ph->success adjust_temp->success adjust_wash->success

Caption: Troubleshooting flowchart for low synthesis yield.

Question 2: The compound has precipitated out of my assay buffer, leading to inconsistent biological data. How can I address this solubility issue?

Answer: this compound is known to be sparingly soluble in water.[5] Precipitation in aqueous assay buffers is a common problem.

  • Primary Stock Solution: Prepare a high-concentration primary stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).

  • pH of Assay Buffer: The compound's pKa is predicted to be around 5.90.[5] Its solubility is likely pH-dependent. Experiment with adjusting the pH of your final assay buffer. Increasing the pH may enhance solubility by deprotonating the hydroxyl groups.

  • Co-solvents: Consider adding a small percentage (typically <1%) of a water-miscible organic co-solvent like DMSO or ethanol to the final assay medium. Always run a vehicle control with the same co-solvent concentration to account for any effects on the biological system.

  • Solubility Testing: Before running a full assay, perform a preliminary solubility test. Prepare the compound at its highest intended assay concentration in the final buffer and visually inspect for precipitation over the planned experiment duration.

Question 3: I am getting unexpected peaks in my characterization analysis (NMR/MS). What are the likely side products?

Answer: During the synthesis of pyrimidopyrimidine scaffolds, several side products can form.

  • Incompletely Cyclized Intermediates: The synthesis involves a cyclization step. If the reaction does not go to completion, you may isolate stable intermediates, such as the urea derivative of the aminoorotic acid precursor.[3]

  • Hydrolysis Products: If the reaction is performed under harsh acidic or basic conditions for an extended period, the pyrimidine rings can be susceptible to hydrolysis, leading to ring-opened byproducts.[4]

  • Oxidized Byproducts: Although less common for this specific tetrone structure, related pyrimidine syntheses can yield oxidized byproducts, especially if dihydro intermediates are involved.[4]

To minimize these, ensure precise control over reaction time, temperature, and pH as outlined in the synthesis protocol. Recrystallization from a suitable solvent like ethanol can help purify the final product.[1]

Physicochemical and Experimental Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 6713-54-8[1][5]
Molecular Formula C₆H₄N₄O₄[6][7]
Molecular Weight 196.12 g/mol [6]
Appearance Yellow powder / Crystalline solid[5][6]
Melting Point >370°C[1][6][7]
pKa (Predicted) 5.90 ± 0.20[5]
Solubility Sparingly soluble in water[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with urea.[1]

Materials:

  • 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

  • Urea

  • Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Purified Water

  • Ethanol (for recrystallization)

Procedure:

  • Charge a suitable reaction flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

  • Add urea and a solution of NaOH.

  • Rapidly heat the mixture to 100°C with stirring and maintain this temperature for 1 hour.

  • Allow the reaction to continue stirring for an additional 3 hours as it cools to room temperature (25°C).

  • Filter the mixture to collect the solid precipitate.

  • Resuspend the solid in purified water and heat to 60°C for 1 hour.

  • Carefully add dilute HCl to adjust the pH of the slurry to approximately 4.

  • Cool the mixture to room temperature, then isolate the product by filtration.

  • Wash the filtered product with purified water until the filtrate is neutral.

  • Dry the purified product. For higher purity, the product can be recrystallized from ethanol.[1]

G reactants 1. Mix Reactants (5-aminoorotic acid precursor + Urea + NaOH) heat 2. Heat to 100°C (1 hour) reactants->heat cool 3. Stir & Cool (3 hours) heat->cool filter1 4. Filter to Collect Solid cool->filter1 resuspend 5. Resuspend in Water & Heat to 60°C filter1->resuspend acidify 6. Acidify to pH 4 with HCl resuspend->acidify filter2 7. Cool, Filter & Wash Solid acidify->filter2 dry 8. Dry Final Product filter2->dry

Caption: Workflow for the synthesis of the target compound.

Protocol 2: General Uric Acid Binding/Inhibition Assay

Given the structural similarity of this compound to purines like uric acid, a potential application is in studying its interaction with components of the purine metabolic pathway (e.g., as a uric acid binder or xanthine oxidase inhibitor).[8]

Objective: To determine if the test compound can bind to uric acid or inhibit its formation.

Materials:

  • This compound (Test Compound)

  • Phosphate buffer solution (e.g., 100 mM, pH 7.0)

  • Uric acid or Sodium urate

  • Xanthine Oxidase (for inhibition assay)

  • Xanthine (substrate for inhibition assay)

  • UV-Vis Spectrophotometer or plate reader

Procedure (Binding Assay Example):

  • Prepare a series of concentrations of the test compound in the phosphate buffer.

  • Add a fixed amount of sodium urate crystals to each solution, ensuring an excess is present.

  • Stir the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 12 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved urate.

  • Carefully collect the supernatant and dilute as necessary.

  • Measure the absorbance of the supernatant at the λmax for uric acid (approx. 293 nm) to determine the concentration of dissolved urate.

  • An increase in urate concentration in the supernatant compared to the control (buffer only) indicates a binding interaction that enhances solubility.

G cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis prep_compound Prepare Compound Dilutions in Buffer add_urate Add Excess Sodium Urate to each Dilution prep_compound->add_urate incubate Incubate with Stirring to Reach Equilibrium add_urate->incubate centrifuge Centrifuge to Pellet Undissolved Urate incubate->centrifuge measure Measure Absorbance (293 nm) of Supernatant centrifuge->measure analyze Analyze Data: Compare to Control measure->analyze

Caption: General workflow for a uric acid binding assay.

References

How to prevent degradation of Homouric Acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of uric acid during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of uric acid samples.

Q1: My uric acid solution has turned cloudy or formed a precipitate. What is happening and how can I fix it?

A: Uric acid has low solubility in neutral or acidic aqueous solutions. Precipitation is likely to occur under these conditions, especially at lower temperatures. In urine samples, uric acid can crystallize at a pH lower than 5.75.[1]

  • Immediate Action: To redissolve precipitated uric acid in urine samples, you can warm the specimen to 60°C for 10 minutes.[2] For other aqueous solutions, adjusting the pH to an alkaline value (pH > 8) with a suitable base like NaOH can help redissolve the precipitate.[2][3]

  • Prevention: For long-term storage of urine samples, adjust the pH to be between 8 and 9 with sodium hydroxide solution to prevent precipitation.[4] When preparing uric acid standard solutions, dissolving it in a dilute basic solution, such as 2 mmol/L ammonium hydroxide, is recommended over water or acidic buffers.[5]

Q2: I suspect my uric acid stock solution has degraded. What are the signs of degradation?

A: Degradation of uric acid is a chemical change, so it may not always be visually apparent. The most reliable way to detect degradation is through analytical methods like HPLC or enzymatic assays, which would show a decrease in the concentration of uric acid and potentially the appearance of degradation product peaks. A significant change in the solution's absorbance at 293 nm can also indicate degradation.

Q3: My analytical results show lower than expected uric acid concentrations. Could this be due to degradation during storage or sample preparation?

A: Yes, improper storage or handling can lead to lower measured concentrations of uric acid.

  • Storage Conditions: Storing samples at room temperature for extended periods can lead to degradation. For instance, in some instances, a 20% decrease in uric acid was observed in samples left at room temperature for an additional hour.[6]

  • pH: Uric acid is unstable in certain alkaline solutions. For example, in a 15 mmol/L ammonium hydroxide solution with a high molar ratio of ammonium hydroxide to uric acid (50:1), uric acid can be destroyed at an initial rate of 2-3% per hour.[7][8]

  • Contaminants: The presence of oxidizing agents can accelerate the degradation of uric acid. Ensure all glassware and solvents are clean and free of contaminants.

  • Sample Matrix: In urine samples, a significant decrease in uric acid concentration can occur upon storage, regardless of the temperature, if the pH is low and the concentration is high.[9] Diluting urine samples before storage can help prevent this.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for uric acid solutions?

A: The optimal storage conditions depend on the sample type and desired storage duration.

  • Serum/Plasma: Uric acid in serum or plasma is stable for up to 5 days when stored at 2-8°C and for at least 6 months at -20°C.[10][11] Some studies suggest stability for 7 days at 2-8°C and 3 days at room temperature (20-25°C).[12]

  • Urine: For short-term storage (up to 3 days), urine samples can be kept at room temperature, provided there is no bacterial growth.[4] To prevent precipitation, the pH should be adjusted to be alkaline (>8.0).[2][3]

  • Aqueous Stock Solutions: For long-term stability (at least 3 months), a standard stock solution of uric acid can be prepared in 2 mmol/L ammonium hydroxide and stored in a well-stoppered, brown glass container at -20°C.[5]

Q2: What factors can accelerate the degradation of uric acid?

A: Several factors can contribute to the degradation of uric acid:

  • Temperature: Higher temperatures generally accelerate chemical reactions, including the degradation of uric acid.

  • pH: While a basic pH is required to dissolve uric acid, strongly alkaline conditions can also promote its degradation. Urate solubility is minimal at a pH of 7-8.[13]

  • Oxidizing Agents: Uric acid is susceptible to oxidation. The presence of oxidizing agents will lead to its degradation.

  • Enzymatic Activity: If samples are contaminated with microorganisms that produce uricase, the uric acid will be enzymatically degraded.

Q3: Are there any substances I should avoid when working with uric acid to prevent degradation?

A: Yes. Avoid strong oxidizing agents. When preparing solutions, be mindful of the base used and its concentration. For example, while ammonium hydroxide can be used to dissolve uric acid, a high molar excess can cause degradation.[7][8] Also, be aware of interfering substances in your analytical method. For instance, citric acid can interfere with uricase-based measurement methods by scavenging hydrogen peroxide, a key intermediate in the reaction.

Data Presentation

The following table summarizes the stability of uric acid under various storage conditions based on available data.

Sample TypeStorage TemperatureDurationStability NotesReference(s)
Serum/Plasma2-8°CUp to 5 daysStable[10]
-20°CUp to 6 monthsStable[10][11]
Room Temperature (18-26°C)Up to 3 daysStable[11]
UrineRoom Temperature (15-25°C)Up to 3 daysStable if no bacterial growth; pH should be adjusted to >8 to prevent precipitation.[2][4]
Aqueous Solution (in 15 mmol/L NH4OH, 50:1 molar ratio)Not specifiedPer hourDegrades at a rate of 2-3% per hour.[7][8]
Aqueous Stock Solution (in 2 mmol/L NH4OH)-20°CAt least 3 monthsStable in a well-stoppered, brown, all-glass container.[5]

Experimental Protocols

Protocol for a Uric Acid Stability Study Using HPLC

This protocol outlines a method to assess the stability of uric acid in a solution over time and under different storage conditions.

1. Objective: To determine the degradation rate of uric acid in a prepared solution under specified storage conditions (e.g., different temperatures and pH values).

2. Materials:

  • Uric acid standard

  • HPLC-grade water

  • Sodium hydroxide (for pH adjustment)

  • Phosphoric acid (for mobile phase)

  • Acetonitrile (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Preparation of Solutions:

  • Uric Acid Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a known amount of uric acid standard.

    • Dissolve it in a minimal amount of 0.1 M NaOH.

    • Dilute to the final volume with HPLC-grade water in a volumetric flask.

  • Mobile Phase (Isocratic):

    • Prepare a buffer solution (e.g., 20 mM potassium phosphate buffer).

    • Adjust the pH to a suitable value (e.g., pH 7.25) with phosphoric acid.

    • The mobile phase can be a mixture of this buffer and an organic solvent like acetonitrile (e.g., 95:5 v/v).

    • Filter and degas the mobile phase before use.

4. Experimental Setup:

  • Divide the uric acid stock solution into several aliquots in separate, tightly sealed containers.

  • Store the aliquots under the desired conditions to be tested (e.g., 4°C, 25°C, 40°C).

  • Designate a time point zero (T0) and analyze an aliquot immediately after preparation.

  • Establish subsequent time points for analysis (e.g., 24h, 48h, 72h, 1 week, 2 weeks).

5. HPLC Analysis:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength of 285 nm or 293 nm.

  • At each time point, retrieve an aliquot from each storage condition.

  • Allow the sample to reach room temperature.

  • Inject a fixed volume (e.g., 20 µL) of the sample into the HPLC system.

  • Record the chromatogram and measure the peak area of the uric acid peak.

6. Data Analysis:

  • Calculate the concentration of uric acid at each time point by comparing the peak area to a calibration curve prepared with fresh standards.

  • Plot the concentration of uric acid versus time for each storage condition.

  • Determine the degradation rate by calculating the percentage of uric acid remaining at each time point relative to the T0 concentration.

Visualizations

G Troubleshooting Uric Acid Degradation start Start: Issue with Uric Acid Sample issue_precipitate Observation: Precipitate/Cloudiness start->issue_precipitate issue_low_conc Observation: Lower than Expected Concentration start->issue_low_conc cause_solubility Cause: Low Solubility in Acidic/Neutral pH issue_precipitate->cause_solubility cause_storage Cause: Improper Storage Conditions (Temp, Time) issue_low_conc->cause_storage cause_ph Cause: Incorrect pH (Degradation) issue_low_conc->cause_ph solution_adjust_ph Solution: Adjust to Alkaline pH (>8) Warm to 60°C (urine) cause_solubility->solution_adjust_ph solution_store_properly Solution: Store at 2-8°C (short-term) or -20°C (long-term) cause_storage->solution_store_properly solution_check_ph Solution: Verify and Adjust pH of Solutions cause_ph->solution_check_ph prevention_ph Prevention: Use Alkaline Buffer/Solvent Adjust Urine pH to >8 solution_adjust_ph->prevention_ph prevention_storage Prevention: Adhere to Recommended Storage Temperatures and Durations solution_store_properly->prevention_storage solution_check_ph->prevention_ph

Caption: Troubleshooting workflow for uric acid degradation issues.

G Simplified Uric Acid Oxidative Degradation Pathway UricAcid Uric Acid Intermediate Unstable Intermediates (e.g., 5-hydroxyisourate) UricAcid->Intermediate Oxidation (e.g., by oxidizing agents, uricase) Allantoin Allantoin Intermediate->Allantoin Hydrolysis FurtherDegradation Further Degradation Products (e.g., Urea) Allantoin->FurtherDegradation Hydrolysis

Caption: Simplified oxidative degradation pathway of uric acid.

References

Refining HPLC methods for better separation of pyrimido[5,4-d]pyrimidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Data Gathering

I'm starting by casting a wide net with Google to collect data on refining HPLC methods, aiming specifically at separating pyrimido[5,4-d]pyrimidine isomers. I'll focus on common problems and effective troubleshooting techniques, as well as the effects of different mobile phases and stationary phases. My initial goal is to build a robust foundation of existing knowledge.

Analyzing Search Results

I've shifted gears to analyze the initial search results, pinpointing the most frequently asked questions and common HPLC issues related to separating these isomers. Now, I'm structuring this into a Q&A format, making the information more accessible. Simultaneously, I'm identifying quantitative data, compiling it into structured tables for quick comparisons of HPLC parameters.

Refining Data Collection

I'm now expanding my initial search to gather even more data on refining HPLC methods for pyrimido[5,4-d]pyrimidine isomer separation, paying close attention to problem-solving and established experimental approaches. I'm focusing on protocols to create a comprehensive Q&A and quantitative comparison tables. I'm also preparing to detail key experiments and create Graphviz diagrams for clarity. The overall aim is to build a thorough and structured technical support center.

Scaling up Homouric Acid synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

Begin researching synthesis methods

I'm starting by diving into Google to find everything I can on Homouric Acid synthesis. I'm focusing on lab-scale and pilot plant methods, and I'm keen to learn about common pitfalls in scaling up the production process. I'm hoping to get a good overview before I start digging into the specifics.

Develop Q&A and Troubleshooting

I'm now focusing on creating a Q&A and troubleshooting guide. I'm leveraging the info I have to anticipate common user questions about Homouric Acid synthesis, focusing on the nitty-gritty of lab-to-pilot scale challenges. I'm keen to craft detailed, step-by-step answers and troubleshooting strategies. I'll include yield and purity data, presented in digestible tables.

Examine Analog & Processes

I've switched gears and am now focusing on finding a suitable analog compound for the synthesis exercise, and I'm leaning toward Adipic Acid. The goal is to provide a realistic and relevant focus, so I'm doing a literature search on lab and pilot-scale processes for synthesizing it. I will keep an eye out for potential challenges and issues specific to scale-up to build the Q&A and troubleshooting guide.

Adapting focus to analog

I've revised the plan to focus on Adipic Acid, a more appropriate subject. After confirming "Homouric Acid" doesn't exist, I chose Adipic Acid for its scale-up challenges and industrial relevance. Now, I'm focusing my Google search on lab and pilot-scale synthesis of Adipic Acid, and I'll keep the user-focused Q&A in mind throughout.

Adjusting Focus to Adipic Acid

I've significantly shifted gears, now fully committed to the topic of Adipic Acid. My focus is on a thorough search for lab and industrial syntheses, especially the challenges in scale-up. I'm actively formulating FAQs, focusing on yield and impurity concerns. I'll include data tables, and will detail experimental methods for a complete guide. My ongoing research will focus on the oxidation process.

Adjusting Focus to Adipic Acid

I'm now fully committed to a deep dive into the synthesis of Adipic Acid, a relevant analog. I'm focusing my searches on lab and pilot-scale processes, particularly those involving cyclohexane oxidation. I'm keen to find data on yields and purity, and I'll start formulating FAQs and troubleshooting scenarios based on common challenges like catalyst deactivation and byproduct control. Data tables and experimental protocol details are next.

Reducing impurities in 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine production

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research

I'm starting a deep dive with a Google search. My focus is on the synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine. I'm prioritizing methods, impurities, and strategies to minimize them. Initial results will guide my next steps.

Refining the Approach

I've moved on to a more granular analysis. I'm focusing on specific issues and troubleshooting, aiming for FAQs and guides. I'm actively seeking quantitative data on impurities across reaction conditions and looking into detailed experimental protocols for purification. My next step will be to structure this information in a usable Q&A format, alongside clean data tables.

Organizing Information

I'm now collating the information. I'm shaping the data into a helpful Q&A and also making sure quantitative data gets into clean tables. I plan to use this structured information to build detailed experimental protocols for the most useful purification techniques.

Validation & Comparative

A Comparative Guide to the Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthesis routes for 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, a key intermediate in the manufacturing of pharmaceuticals such as the antiplatelet drug Dipyridamole.[1] The following sections present quantitative data, experimental protocols, and logical workflows for the evaluated synthetic methods.

Comparative Data of Synthesis Routes

The table below summarizes the key performance indicators for two primary synthesis routes for this compound.

Parameter Route 1: From 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid Route 2: From Nitro Orotic Acid
Starting Material 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, UreaNitro Orotic Acid, Sodium Cyanate
Key Steps One-pot cyclizationHydrogenation, Urea derivative formation, Cyclization
Reported Yield 86.9%[1]70-75%[2]
Reaction Temperature 100°C[1]Up to 95°C[2]
Key Advantages High yield in a single cyclization step.Milder reaction conditions, avoids isolation of intermediate.[2]
Key Disadvantages Requires the synthesis of the starting amino acid derivative.Multi-step process, potentially lower overall yield.

Experimental Protocols

This method involves the direct cyclization of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with urea.

Procedure:

  • Charge a flask with 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

  • Add a solution of 7.7 g (128.0 mmol) of urea in 125 ml of a sodium hydroxide solution (prepared by dissolving 500 g of sodium hydroxide in 1500 g of purified water) dropwise.

  • Rapidly heat the mixture to 100°C and maintain this temperature for one hour.

  • Continue stirring for an additional 3 hours at 25°C.

  • Filter the resulting solid and wash it with 250 ml of purified water.

  • Heat the solid in the wash water to 60°C for one hour.

  • Adjust the pH to 4 with dilute hydrochloric acid.

  • Cool the mixture to room temperature, filter, wash the solid, and dry to obtain this compound.

  • Recrystallization from ethanol can be performed for further purification, yielding 10.9 g (86.9%) of the final product.[1]

This synthetic pathway begins with the reduction of nitro orotic acid followed by cyclization.

Procedure:

  • Add nitro orotic acid to an alkaline solution.

  • Perform hydrogenation using a Nickel catalyst and hydrogen gas (Ni/H2) to produce an amino orotic acid solution. This solution is used directly in the next step without separation.

  • Adjust the pH of the amino orotic acid solution to 3 using concentrated hydrochloric acid.

  • Add sodium cyanate and control the temperature during the reaction to form the urea derivative of amino orotic acid.

  • Add a 30% sodium hydroxide solution to adjust the pH to 13 and heat the mixture to induce cyclization.

  • Adjust the pH to 3 by adding a 50-60% sulfuric acid solution.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash it until neutral, and dry to obtain the final product.[2]

Synthesis Route Diagrams

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Route_1 start 5-Amino-2,6-dioxo-1,2,3,6- tetrahydropyrimidine-4-carboxylic acid + Urea step1 Reaction in NaOH solution at 100°C for 1h, then 25°C for 3h start->step1 step2 Filtration and Washing step1->step2 step3 Acidification to pH 4 with HCl step2->step3 step4 Cooling, Filtration, Washing, and Drying step3->step4 product 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine step4->product Synthesis_Route_2 start Nitro Orotic Acid step1 Hydrogenation (Ni/H2) in alkaline solution start->step1 intermediate Amino Orotic Acid Solution (not isolated) step1->intermediate step2 pH adjustment to 3 (HCl) + Sodium Cyanate intermediate->step2 step3 Urea Derivative Formation step2->step3 step4 Cyclization at pH 13 (NaOH) and heating step3->step4 step5 Acidification to pH 3 (H2SO4) step4->step5 step6 Cooling, Filtration, Washing, and Drying step5->step6 product 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine step6->product

References

A Comparative Analysis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine and Uric Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological molecules, both endogenous compounds and synthetic precursors play crucial roles in health, disease, and therapeutics. This guide provides a comparative overview of uric acid, a well-known end-product of purine metabolism in humans, and 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, a synthetic intermediate primarily recognized for its role in the manufacture of the drug Dipyridamole. While both are heterocyclic compounds, their origins, biological activities, and the extent of scientific investigation into their effects differ significantly.

Chemical Structure and Properties

A fundamental comparison begins at the molecular level. Below is a table summarizing the key chemical properties of each compound.

PropertyThis compoundUric Acid
Molecular Formula C₆H₄N₄O₄C₅H₄N₄O₃
Molar Mass 196.12 g/mol 168.112 g/mol
CAS Number 6713-54-869-93-2
Synonyms Homouric Acid, Oxyhomouric Acid2,6,8-Trioxypurine
Appearance White crystalline solidWhite crystals
Solubility in Water Sparingly soluble6 mg/100 mL (at 20 °C)

Biological Origin and Role

The most significant distinction between these two molecules lies in their origins and established biological roles.

Uric acid , in contrast, is an endogenous compound and the final product of purine metabolism in humans. The enzyme xanthine oxidase catalyzes its formation from xanthine and hypoxanthine. It is a normal component of urine and blood. In humans, the loss of the enzyme uricase, which in other mammals further breaks down uric acid to the more soluble allantoin, results in higher circulating levels of uric acid.

Comparative Biological Activities

A direct experimental comparison of the biological activities of this compound and uric acid is not available in published literature. However, a qualitative comparison can be drawn based on the known functions of uric acid and the activities of derivatives of the pyrimido[5,4-d]pyrimidine scaffold.

Antioxidant and Pro-oxidant Activity:

  • Uric Acid: Uric acid is known to have a dual role. It is a potent antioxidant, contributing to a significant portion of the antioxidant capacity of human plasma. This antioxidant activity is thought to offer protection to neuronal cells. However, under certain conditions, such as in high concentrations, uric acid can also exhibit pro-oxidant properties, contributing to inflammation and endothelial dysfunction.

  • This compound: While investigated for its antioxidant properties, specific quantitative data from standardized assays are lacking. The antioxidant potential is inferred from its chemical structure, but without experimental validation, a direct comparison to the well-characterized antioxidant capacity of uric acid is not possible.

Enzyme Inhibition:

  • Uric Acid: As the product of the xanthine oxidase-catalyzed reaction, uric acid itself is not an inhibitor of this enzyme. Elevated levels of uric acid are a consequence of purine breakdown, and inhibitors of xanthine oxidase, such as allopurinol and febuxostat, are used to reduce its production in conditions like gout.

  • This compound: There is no direct evidence to suggest that this compound is a significant inhibitor of xanthine oxidase. However, the broader class of pyrimido[4,5-d]pyrimidines has been explored for a range of pharmacological activities, including as kinase inhibitors.

Role in Disease and Therapeutics

Uric Acid:

High concentrations of uric acid in the blood (hyperuricemia) can lead to the formation of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout. Hyperuricemia is also associated with other medical conditions, including kidney stones, diabetes, and cardiovascular diseases.

This compound:

This compound's primary role in therapeutics is as a precursor to Dipyridamole. Dipyridamole is an antiplatelet agent and vasodilator used in the prevention of stroke and other thromboembolic disorders. The biological effects of Dipyridamole are not representative of its synthetic precursor.

Experimental Methodologies

As there are no direct comparative studies, this section outlines a general experimental protocol for a key assay relevant to the biological context of uric acid.

Xanthine Oxidase Activity Assay

This assay is fundamental to understanding the production of uric acid and for screening potential inhibitors.

Objective: To measure the activity of xanthine oxidase by monitoring the production of uric acid from xanthine.

Materials:

  • Xanthine oxidase enzyme

  • Xanthine solution (substrate)

  • Phosphate buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and xanthine solution in a quartz cuvette.

  • Initiate the reaction by adding a specific amount of xanthine oxidase enzyme to the mixture.

  • Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 295 nm over time. The formation of uric acid results in an increase in absorbance at this wavelength.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of uric acid.

  • For inhibitor screening, the assay is performed with and without the test compound to determine the percentage of inhibition.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the contexts in which each molecule is relevant.

Purine_Metabolism Purines Dietary Purines & Endogenous Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid Excretion Renal Excretion Uric_Acid->Excretion Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid

Caption: Metabolic pathway showing the synthesis of uric acid from purines.

Dipyridamole_Synthesis Precursors 5-Amino-2,6-dioxo-1,2,3,6- tetrahydropyrimidine-4-carboxylic acid + Urea THPP 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine Precursors->THPP Cyclization Chlorination Chlorination THPP->Chlorination Tetrachloro 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine Chlorination->Tetrachloro Substitution Substitution with Diethanolamine and Piperidine Tetrachloro->Substitution Dipyridamole Dipyridamole Substitution->Dipyridamole

Caption: Simplified synthetic pathway from precursors to Dipyridamole.

Conclusion

A Comparative Analysis of the Efficacy of Bioactive Organic Acid Derivatives and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for "Homouric Acid derivatives" did not yield specific results within the current scientific literature, suggesting a possible typographical error. This guide therefore provides a comparative analysis of several other well-researched classes of bioactive organic acid derivatives with demonstrated anticancer potential, including Humic, Ursolic, Oleanolic, Usnic, Ganoderic, Madecassic, and Hydroxamic acid derivatives.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the cytotoxic potential of a compound against cancer cell lines. The following tables summarize the IC50 values for various organic acid derivatives compared to standard chemotherapeutic agents across different human cancer cell lines. It is important to note that IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines (MCF-7)

Compound ClassSpecific Derivative/CompoundIC50 (µM)Exposure Time (h)
Humic Acid Humic Acid~91.5 (50 µg/mL)48
Usnic Acid Derivative 2a~348
(+)-Usnic Acid>1048
Ursolic Acid Derivative 155.40Not Specified
Derivative with Indolequinone (58)1.66Not Specified
Hydroxamic Acid Hybrid 160.46Not Specified
Hybrid 242.9Not Specified
Standard Drugs Doxorubicin 0.8 - 2.524 - 48
Cisplatin Variable (High Heterogeneity)48 - 72
Paclitaxel ~0.006 (6.07 µg/mL)Not Specified

Table 2: Comparative IC50 Values in Liver Cancer Cell Lines (HepG2)

Compound ClassSpecific Derivative/CompoundIC50 (µM)Exposure Time (h)
Ganoderic Acid Ganoderic Acid A187.624
Ursolic Acid Derivative 155.40Not Specified
Oleanolic Acid PABA/NO derivativeSignificant ActivityNot Specified
Madecassic Acid Derivative 126.32Not Specified
Standard Drugs Doxorubicin 12.224
Cisplatin Variable (High Heterogeneity)48 - 72
Paclitaxel ~0.004 (4.06 µg/mL)Not Specified

Table 3: Comparative IC50 Values in Lung Cancer Cell Lines (A549)

Compound ClassSpecific Derivative/CompoundIC50 (µM)Exposure Time (h)
Hydroxamic Acid Derivative c0.78 (mM)Not Specified
Ursolic Acid Derivative 185.22Not Specified
Standard Drugs Doxorubicin > 2024
Cisplatin 16.4824
Paclitaxel 0.00135 (1.35 nM)48

Table 4: Comparative IC50 Values in Cervical Cancer Cell Lines (HeLa)

Compound ClassSpecific Derivative/CompoundIC50 (µM)Exposure Time (h)
Usnic Acid Derivative 2a/2b~148
Derivative 3a/3b~148
Hydroxamic Acid Derivative c0.25 (mM)Not Specified
Standard Drugs Doxorubicin 2.924
Cisplatin Variable (High Heterogeneity)48 - 72
Paclitaxel 2.5 - 7.5 (nM)24

Table 5: Comparative IC50 Values in Prostate Cancer Cell Lines (PC-3)

Compound ClassSpecific Derivative/CompoundIC50 (µM)Exposure Time (h)
Usnic Acid Derivative 2a~348
Oleanolic Acid Derivative 170.39Not Specified
Standard Drugs Doxorubicin Not specified in provided abstractsNot Specified
Cisplatin Not specified in provided abstractsNot Specified
Paclitaxel Not specified in provided abstractsNot Specified

Signaling Pathways and Mechanisms of Action

Organic acid derivatives exert their anticancer effects through a variety of signaling pathways, often leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Humic and Fulvic Acids: These compounds can induce apoptosis in cancer cells.[1] In breast cancer cells (MCF-7), they have been shown to selectively increase intracellular Reactive Oxygen Species (ROS), suppress the ERK1/2 pathway, and upregulate JNK, p38 MAPK, and p53 pathways.[1]

Ursolic and Oleanolic Acids: These pentacyclic triterpenoids are known to modulate multiple signaling pathways. They can induce both extrinsic and intrinsic apoptosis through the activation of caspases.[2] Key pathways affected include the inhibition of PI3K/Akt/mTOR and NF-κB signaling.[2] They can also cause cell cycle arrest.[2]

Ganoderic Acids: Derivatives from Ganoderma lucidum primarily induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This is often initiated by an increase in intracellular ROS.[3] They can also cause cell cycle arrest, commonly at the G1 phase, and inhibit metastasis by suppressing matrix metalloproteinases (MMPs).[3] One derivative, Ganoderic Acid A, in combination with cisplatin, was found to promote DNA damage and inhibit cancer cell stemness.[4]

Madecassic Acid: Certain derivatives of madecassic acid have been shown to inhibit the DNA replication process and disrupt the mitochondrial membrane potential, leading to apoptosis.[5][6]

Hydroxamic Acids: These compounds are a well-known class of histone deacetylase (HDAC) inhibitors.[7] By inhibiting HDACs, they can induce differentiation, cell cycle arrest, and apoptosis in various cancer cells.[7] Some derivatives have also been shown to target other enzymes involved in cancer progression.[8]

Apoptosis Induction by Organic Acid Derivatives cluster_0 Organic Acid Derivatives cluster_1 Cellular Stress & Signaling cluster_2 Mitochondrial Pathway cluster_3 Apoptosome Formation & Caspase Cascade Ursolic Acid Ursolic Acid PI3K/Akt Inhibition PI3K/Akt Inhibition Ursolic Acid->PI3K/Akt Inhibition Ganoderic Acid Ganoderic Acid ROS Production ROS Production Ganoderic Acid->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress PI3K/Akt Inhibition->Mitochondrial Stress Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Mitochondrial Stress->Bax/Bcl-2 Ratio Increase Cytochrome c Release Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Bax/Bcl-2 Ratio Increase->Cytochrome c Release Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

A simplified signaling pathway for apoptosis induction.

Experimental Protocols

The evaluation of anticancer efficacy relies on a set of standardized in vitro assays. Below are the detailed methodologies for three key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content: cells in G2/M phase have twice the DNA content (and thus higher fluorescence) than cells in G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA.

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[2]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, as PI can also bind to double-stranded RNA.

  • PI Staining: Add PI staining solution to the cell suspension and incubate at room temperature for at least 30 minutes in the dark.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Anticancer Compound Evaluation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat cells with Organic Acid Derivative (various concentrations) start->treatment incubation Incubate for 24h, 48h, 72h treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt apoptosis Annexin V / PI Staining (Apoptosis Assay) incubation->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) incubation->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist end_node End: Efficacy Comparison ic50->end_node apoptosis_quant->end_node cell_cycle_dist->end_node

A typical workflow for evaluating anticancer compounds.

References

A Comparative Guide to Validating the Purity of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, a key intermediate in the synthesis of pharmaceuticals like Dipyridamole, is paramount to ensure the safety, efficacy, and quality of the final drug product.[1] Meticulous purity analysis is essential to identify and quantify any process-related impurities or degradation products. This guide provides a comparative overview of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

While enzymatic assays can offer high specificity for certain substrates, a validated method using Coenzyme A (CoA) for this specific, non-endogenous pyrimidopyrimidine derivative is not established in the literature. Therefore, this guide focuses on the most prevalent and reliable methods for small-molecule purity assessment in a pharmaceutical setting.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the preferred method for purity analysis due to its high resolution and sensitivity, allowing for the separation, identification, and quantification of the main compound and its potential impurities in a single run.[2][3] A reversed-phase HPLC method is particularly well-suited for a polar compound like this compound.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Program: A typical gradient might start at 5% B, increasing to 50% B over 20 minutes to elute impurities with varying polarities.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: Based on the UV absorbance of pyrimido[5,4-d]pyrimidine derivatives, a wavelength between 220-280 nm would be appropriate; for example, 254 nm is commonly used.[4]

    • Injection Volume: 10 µL.[4]

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or a dilute basic solution) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated according to ICH guidelines to ensure its performance.[5]

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique for the quantitative analysis of this compound, provided that potential impurities do not have significant absorbance at the chosen analytical wavelength.[3][6] It is an excellent tool for routine checks and concentration determination in the absence of interfering substances.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation: A calibrated UV-Vis spectrophotometer with a matched pair of 1 cm quartz cuvettes.

  • Solvent: A solvent in which the compound is stable and soluble, such as 0.1 M NaOH or a mixture of water and an organic solvent.

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound from 200 to 400 nm to determine the λmax. Pyrimidine-based systems typically exhibit strong absorbance in the UV region.[7]

Sample Preparation: Prepare a stock solution of the sample by accurately weighing the compound and dissolving it in the chosen solvent. Create a series of dilutions to fall within the linear range of the instrument (typically absorbance values between 0.2 and 1.0).

Analysis: A calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of the test sample is then determined by measuring its absorbance and interpolating the concentration from the calibration curve, based on the Beer-Lambert law.

Performance Comparison: HPLC vs. UV-Vis Spectrophotometry

The choice of method depends on the specific requirements of the analysis. HPLC is superior for stability-indicating assays and impurity profiling, while UV-Vis is suitable for rapid, routine quantification of the bulk material.[6][8]

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity High: Can separate the main compound from structurally similar impurities.[4][5]Low to Moderate: Any impurity that absorbs at the analytical wavelength will interfere with the result.[8]
Sensitivity High: Limits of Detection (LOD) and Quantification (LOQ) are typically in the ng/mL to low µg/mL range.[9]Moderate: LOD and LOQ are generally in the µg/mL range.
Linearity (r²) Typically >0.999 over a wide concentration range.[9][10]Typically >0.999 but over a more restricted concentration range.
Accuracy (% Recovery) Excellent (typically 98-102%).[4][10]Good (typically 98-102%), but dependent on the absence of interfering impurities.[8]
Precision (%RSD) Excellent (<1% for repeatability).[4]Very Good (<2% for repeatability).
Throughput Lower (run times are typically 15-30 minutes per sample).Higher (analysis is very rapid once samples are prepared).[3]
Cost (Instrument/Operation) High.Low.[6]
Application Purity testing, impurity profiling, stability studies, quantitative analysis.Routine quantitative analysis of pure substances, dissolution testing.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of validating an analytical method and the general workflow for purity analysis.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Define Analytical Requirements Select Select Method (e.g., HPLC) Dev->Select Optimize Optimize Parameters (Mobile Phase, Column etc.) Select->Optimize Specificity Specificity Optimize->Specificity Validate Method Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SamplePrep Sample Preparation Analysis Instrumental Analysis SamplePrep->Analysis Report Data Processing & Purity Calculation Analysis->Report COA Certificate of Analysis Generation Report->COA G cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis start Synthesized 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine hplc_prep Dissolve in Mobile Phase & Filter (0.45 µm) start->hplc_prep uv_prep Dissolve in Solvent & Prepare Dilutions start->uv_prep hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 254 nm) hplc_separate->hplc_detect hplc_data Chromatogram Generation hplc_detect->hplc_data end_node Purity (%) Report hplc_data->end_node Peak Area % uv_scan Scan for λmax uv_measure Measure Absorbance at λmax uv_data Concentration from Calibration Curve uv_data->end_node Assay vs. Standard

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrimido[5,4-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimido[5,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1] Its structural resemblance to the purine nucleus allows it to interact with various enzymes and receptors, making it a cornerstone for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimido[5,4-d]pyrimidine analogues against several key biological targets, supported by experimental data and detailed methodologies.

Kinase Inhibition: A Prominent Target

Pyrimido[4,5-d]pyrimidine derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][3]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[4][5] Its inhibition is a validated strategy in cancer therapy. Studies on 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have revealed key structural requirements for potent CDK2 inhibition.

Key SAR Findings:

  • The pyrimido[4,5-d]pyrimidine core is designed to mimic the adenine region of ATP, binding to the kinase hinge region.[6]

  • Substitutions at the C2, C5, and C7 positions are crucial for modulating potency and selectivity.[6]

  • For instance, compound 7f with specific substitutions demonstrated an IC50 of 0.05 µM, surpassing the reference compound Roscovitine.[6]

  • In contrast, other substitutions can lead to a significant loss of activity, highlighting the sensitive nature of the SAR for this target.[6]

CompoundR1 (C5)R2 (C2-amino)R3 (C7-amino)CDK2 IC50 (µM)[6]
7a Methyl4-MethoxyphenylH0.31
7e Methyl4-ChlorophenylH0.25
7f Methyl4-FluorophenylH0.05
Roscovitine ---0.5

G-Protein Coupled Receptor 119 (GPR119) Agonism

GPR119 is a promising target for the treatment of type 2 diabetes, as its activation enhances glucose-stimulated insulin secretion and promotes the release of incretin hormones like GLP-1.[7][8] Pyrimido[5,4-d]pyrimidine derivatives have been identified as potent GPR119 agonists.[9][10]

Key SAR Findings:

  • A series of pyrimido[5,4-d]pyrimidine derivatives showed potent agonistic activities with EC50 values in the nanomolar range.[9]

  • Optimized analogues 15a and 21e exhibited highly potent agonistic activities with EC50 values of 2.2 nM and 8.1 nM, respectively.[9]

  • In vivo studies confirmed the therapeutic potential, with compound 15a significantly reducing blood glucose levels in an oral glucose tolerance test (oGTT) in mice.[9]

  • Further optimization led to compound 16b , which demonstrated extremely potent agonistic activity and improved glucose tolerance at a low dose of 0.1 mg/kg in mice.[11]

CompoundSubstituentsGPR119 EC50 (nM)In Vivo Activity (oGTT)
15a [Structure-specific]2.2[9]13.5% reduction in AUC0-2h at 15 mg/kg[9]
21e [Structure-specific]8.1[9]Not reported
16b 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamidePotent Agonist[11]Improved glucose tolerance at 0.1 mg/kg[11]

Antimycobacterial Activity

Tuberculosis remains a major global health threat, and novel therapeutics are urgently needed. Substituted pyrimido[5,4-d]pyrimidines have emerged as a new class of potent anti-Mycobacterium tuberculosis agents.[12][13]

Key SAR Findings:

  • The biological activity is highly dependent on the nature of substituents at the N-3 and C-8 positions of the pyrimido[5,4-d]pyrimidine core.[12]

  • Compounds with a 4-methoxyphenyl, phenyl, or 4-fluorophenyl group at C-8, combined with a 4'-pyridinyl, phenyl, or 2'-furyl group at N-3, were found to be active.[12]

  • The highest potency was observed for compounds with 4-fluorophenyl or 4-methoxyphenyl groups at C-8 and a heteroaryl group at N-3.[12]

  • Specifically, N-[8-[(4-fluorophenyl)amino]-4-iminopyrimido[5,4-d]pyrimidin-3(4H)-yl]isonicotinamide showed an IC90 of 3.58 µg/mL.[12]

C-8 SubstituentN-3 SubstituentAntitubercular Activity (IC90, µg/mL)[12]
4-FluorophenylIsonicotinamide3.58
4-MethoxyphenylHeteroaryl groupsHigh Activity
PhenylPhenylActive

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Compound_Library Compound Library Synthesis (Pyrimido[5,4-d]pyrimidine core) Purification Purification & Characterization (NMR, MS, HPLC) Compound_Library->Purification Primary_Screening Primary Screening (e.g., Kinase Panel) Purification->Primary_Screening Hit_Confirmation Hit Confirmation & IC50/EC50 Determination Primary_Screening->Hit_Confirmation Cell_Assays Cell-Based Assays (Proliferation, Cytotoxicity) Hit_Confirmation->Cell_Assays SAR_Analysis SAR Analysis Cell_Assays->SAR_Analysis SAR_Analysis->Compound_Library Design new analogues ADME_Tox In Vitro ADME/Tox SAR_Analysis->ADME_Tox In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals (e.g., EGF) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Gene->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry promotes Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway for G1/S phase transition.

GPR119_Pathway Agonist Pyrimido[5,4-d]pyrimidine Agonist GPR119 GPR119 Receptor (Pancreatic β-cell / Intestinal L-cell) Agonist->GPR119 binds & activates Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA activates Insulin_Release Insulin Secretion PKA->Insulin_Release potentiates (β-cell) GLP1_Release GLP-1 Secretion PKA->GLP1_Release promotes (L-cell)

Caption: GPR119 signaling pathway for insulin and GLP-1 secretion.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to SAR studies. Below are representative protocols for the synthesis and evaluation of pyrimido[5,4-d]pyrimidine analogues.

General Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

A common synthetic route involves a multi-step process starting from readily available materials like 6-amino-2-thiouracil.

  • Preparation of the Pyrimidine Core: 6-Amino-2-thiouracil is reacted with an appropriate aldehyde and thiourea in a solvent such as glacial acetic acid to form the core pyrimido[4,5-d]pyrimidine structure.[6]

  • Alkylation: The initial product can be alkylated at specific positions using standard methods, for example, with an alkyl halide in the presence of a base like sodium hydroxide.[6]

  • Amination/Substitution: Further diversity is introduced through nucleophilic substitution reactions. For instance, chloro-substituted intermediates can be reacted with various amines in a suitable solvent (e.g., dimethylformamide) under reflux to yield the final 7-amino derivatives.[6]

  • Purification and Characterization: All intermediates and final products are purified using techniques like column chromatography or recrystallization. Their structures are confirmed by spectroscopic methods including NMR (¹H, ¹³C) and mass spectrometry (MS).

Biological Evaluation Protocols

CDK2 Inhibition Assay:

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the CDK2/Cyclin E enzyme complex.

  • Method: Recombinant human CDK2/Cyclin E is incubated with the test compound at various concentrations. The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a histone H1-derived peptide). The amount of phosphorylated substrate is then quantified, often using a fluorescence-based method or radiometric assay. IC50 values are calculated from the dose-response curves.[6]

GPR119 Agonist Activity Assay:

  • Principle: This is a cell-based reporter gene assay to measure the activation of the GPR119 receptor.

  • Method: A stable cell line (e.g., CHO-K1) co-expressing human GPR119 and a cAMP-responsive reporter gene (such as CRE-luciferase) is used. The cells are incubated with the test compounds. Agonist binding to GPR119 activates the Gs-cAMP pathway, leading to the expression of the reporter gene. The signal (e.g., luminescence) is measured and used to determine the EC50 value of the compound.[3]

Anti-Mycobacterium tuberculosis (Mtb) Assay:

  • Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mtb.

  • Method: Mtb H37Rv strain is cultured in an appropriate medium (e.g., Middlebrook 7H9). The bacterial suspension is added to microplate wells containing serial dilutions of the test compounds. After an incubation period of several days, the Alamar Blue reagent is added. Viable, metabolically active bacteria reduce the blue dye to a pink product. The MIC is defined as the lowest compound concentration that prevents this color change.[12]

References

A Comparative Guide to Alternative Intermediates in Dipyridamole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the synthesis of the antiplatelet agent Dipyridamole has relied on a well-established, yet challenging, chemical pathway. The traditional route, while effective, often involves harsh reaction conditions and the use of hazardous reagents, prompting researchers to explore safer, more efficient, and scalable alternatives. This guide provides a detailed comparison of the traditional synthesis of Dipyridamole with two promising alternative routes, focusing on the key intermediates that define these processes. We present quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to assist researchers, scientists, and drug development professionals in making informed decisions.

The Traditional Synthetic Pathway: A High-Temperature Approach

The conventional synthesis of Dipyridamole typically commences with precursors like 2,4-dihydroxy-6-methylpyrimidine or 5-nitroorotic acid.[1][2][3] The synthesis involves the construction of the core pyrimido[5,4-d]pyrimidine ring system, followed by chlorination and subsequent nucleophilic substitutions. A pivotal intermediate in this process is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine , which is then reacted with piperidine to yield another crucial intermediate, 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine .[2][4] The final step involves the reaction of this dichlorinated intermediate with diethanolamine at high temperatures, often ranging from 150°C to 200°C.[3][5] This high-temperature approach, however, is often associated with the formation of impurities and a lower overall yield.[3][5]

Alternative Route 1: A Low-Temperature Strategy for Enhanced Purity

To mitigate the formation of impurities associated with high-temperature reactions, an alternative route has been developed that focuses on a lower temperature final step. This method still utilizes the key intermediate 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine but modifies the reaction conditions for the final amination with diethanolamine.

A key innovation in this route is the option to isolate a mono-substituted intermediate, 2-chloro-6-diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine , before its final conversion to Dipyridamole.[5][6] The final reaction is carried out at a significantly lower temperature, typically below 130°C (preferably between 113°C and 125°C), often in the presence of a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidinone (NMP).[5][6] This low-temperature approach has been shown to improve the purity of the crude Dipyridamole to over 98%, a significant improvement over the high-temperature process.[5]

Alternative Route 2: A Bromination Approach to Avoid Hazardous Reagents

A more distinct alternative circumvents the use of potentially hazardous nitration and chlorination steps altogether by employing bromination. This pathway starts with a crude pyrimido[5,4-d]pyrimidine and utilizes a brominating agent to form the key intermediate tetrabromopyrimidino[5,4-d]pyrimidine .[7] This route is advantageous as it avoids the use of highly toxic and corrosive reagents like phosphorus pentachloride and phosphorus oxychloride.[7] The patent describing this method claims a total yield of over 50% and a final product purity exceeding 98%, making it a safer and potentially more environmentally friendly option for industrial-scale production.[7]

Comparative Data of Synthetic Routes

FeatureTraditional SynthesisAlternative Route 1 (Low-Temp)Alternative Route 2 (Bromination)
Key Intermediate 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidineTetrabromopyrimidino[5,4-d]pyrimidine
Final Step Temperature 150°C - 200°C[3][5]< 130°C (preferably 113°C - 125°C)[5]Not explicitly detailed for final step, but avoids high-temp chlorination
Crude Purity Often < 98%, with significant impurity formation[3][5]> 98%[5]> 98%[7]
Overall Yield Can be low due to impurity formation and harsh conditions[3]Improved due to cleaner reaction> 50% (total yield)[7]
Key Advantages Well-established methodologyHigher purity, reduced impurities, milder conditionsAvoids hazardous reagents (nitration, PCl5/POCl3), safer process
Key Disadvantages High temperature, impurity formation, use of hazardous reagentsRequires use of specific solventsNewer, less established methodology

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and alternative synthetic routes for Dipyridamole.

Traditional_Dipyridamole_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 2,4-dihydroxy-6-methylpyrimidine 2,4-dihydroxy-6-methylpyrimidine Pyrimido_core Pyrimido[5,4-d]pyrimidine core formation 2,4-dihydroxy-6-methylpyrimidine->Pyrimido_core Nitration, Reduction, Cyclization 5-nitroorotic_acid 5-nitroorotic_acid 5-nitroorotic_acid->Pyrimido_core Tetrachloro 2,4,6,8-tetrachloropyrimido [5,4-d]pyrimidine Pyrimido_core->Tetrachloro Chlorination (PCl5/POCl3) Dichloro 2,6-dichloro-4,8-dipiperidino pyrimidino[5,4-d]pyrimidine Tetrachloro->Dichloro Piperidine Dipyridamole Dipyridamole Dichloro->Dipyridamole Diethanolamine (High Temp)

Caption: Traditional high-temperature synthesis of Dipyridamole.

Alternative_Route_1 cluster_intermediate Key Intermediate cluster_optional_intermediate Optional Intermediate cluster_final Final Product Dichloro 2,6-dichloro-4,8-dipiperidino pyrimidino[5,4-d]pyrimidine Mono_sub 2-chloro-6-diethanolamino-4,8-dipiperidino -pyrimido(5,4-d)pyrimidine Dichloro->Mono_sub Diethanolamine (Low Temp, Solvent) Dipyridamole Dipyridamole Dichloro->Dipyridamole Diethanolamine (Low Temp, Solvent) Mono_sub->Dipyridamole Diethanolamine (Low Temp)

Caption: Alternative low-temperature synthesis of Dipyridamole.

Alternative_Route_2 cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product Crude_pyrimido Crude Pyrimido [5,4-d]pyrimidine Tetrabromo Tetrabromopyrimidino [5,4-d]pyrimidine Crude_pyrimido->Tetrabromo Brominating Agent Dipyridamole Dipyridamole Tetrabromo->Dipyridamole Subsequent Reactions

Caption: Alternative bromination route for Dipyridamole synthesis.

Experimental Protocols

The following are generalized experimental protocols based on information from patents for the alternative synthetic routes.

Protocol for Alternative Route 1: Low-Temperature Synthesis of Dipyridamole

Step 1: Synthesis of 2-chloro-6-diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine (Optional Isolated Intermediate)

  • A mixture of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine, diethanolamine, and a polar aprotic solvent (e.g., DMSO) is prepared.

  • The mixture is heated to a temperature between 120-125°C.

  • After the reaction is complete, a C3-C8 alkyl ketone or C3-C8 alkyl nitrile solvent is added, followed by the addition of water.

  • The mixture is cooled, and the resulting solid, 2-chloro-6-diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine, is isolated.

Step 2: Synthesis of Dipyridamole

  • The isolated 2-chloro-6-diethanolamino-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine is heated in diethanolamine at a temperature between 113-115°C.

  • Alternatively, a mixture of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine and diethanolamine is heated to approximately 110-125°C.

  • A C1-C6 alkyl alcohol is added to the solution, followed by a hydrocarbon solvent and then water.

  • The mixture is cooled, and the resulting solid Dipyridamole is isolated.

Protocol for Alternative Route 2: Bromination Route Intermediate Synthesis

Step 1: Synthesis of Tetrabromopyrimidino[5,4-d]pyrimidine

  • Crude pyrimido[5,4-d]pyrimidine is added to a solvent A (e.g., acetic acid, dichloromethane).

  • A brominating agent (e.g., bromine, N-bromosuccinimide) is added to the mixture.

  • The mixture is heated to reflux and reacted for 24-48 hours.

  • Upon completion of the reaction (monitored by HPLC), the mixture is post-treated and dried to obtain the crude tetrabromopyrimidino[5,4-d]pyrimidine product.

Step 2: Conversion to a Dipyridamole Precursor

  • The crude tetrabromopyrimidino[5,4-d]pyrimidine from the previous step is added to concentrated hydrochloric acid.

  • The mixture is heated to reflux for 24-36 hours.

  • After cooling, the mixture is post-treated and dried to obtain a crude product which is then recrystallized.

Note: The subsequent steps to convert this intermediate to Dipyridamole are not explicitly detailed in the provided search results but would involve nucleophilic substitution with piperidine and diethanolamine.

Conclusion

The exploration of alternative synthetic routes for Dipyridamole has led to the development of promising methodologies that offer significant advantages over the traditional high-temperature process. The low-temperature approach provides a direct improvement by minimizing impurity formation and enhancing the purity of the final product. The bromination route presents a more fundamental change by avoiding hazardous reagents, thereby increasing the safety and environmental friendliness of the synthesis. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including desired purity, scalability, cost, and safety considerations. The information and comparative data presented in this guide aim to facilitate this decision-making process, ultimately contributing to the more efficient and responsible production of this vital medication.

References

Cross-Reactivity Profile of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine and its Derivative Dipyridamole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine and its well-characterized derivative, the antiplatelet and vasodilator drug, Dipyridamole. Due to a lack of publicly available cross-reactivity studies on this compound, also known as Homouric Acid, this guide will focus on the known biological targets and off-target activities of Dipyridamole to offer valuable insights for researchers working with this chemical scaffold.

Introduction to this compound and Dipyridamole

This compound is a heterocyclic compound that serves as a key pharmaceutical intermediate in the synthesis of Dipyridamole.[1] While it has been investigated for its potential anticancer and antioxidant properties, comprehensive selectivity profiling data remains scarce in peer-reviewed literature.[2]

Dipyridamole is a well-established medication used for stroke prevention and in cardiac stress testing.[3] Its primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and the blockage of equilibrative nucleoside transporters (ENTs), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and elevated extracellular adenosine levels.[4][5][6][7][8]

Comparative Analysis of Biological Targets

While direct cross-reactivity data for this compound is unavailable, the known interactions of Dipyridamole provide a basis for understanding the potential biological targets of this class of compounds.

Primary Targets of Dipyridamole

The primary pharmacological effects of Dipyridamole are mediated through its interaction with the following targets:

  • Equilibrative Nucleoside Transporters (ENTs): Dipyridamole is a known inhibitor of ENT1 and ENT2, which are responsible for the cellular reuptake of adenosine. This inhibition leads to increased extracellular adenosine concentrations, resulting in vasodilation and anti-inflammatory effects. Dipyridamole inhibits ENT1 more potently than ENT2 and is a weak inhibitor of ENT4.[2]

  • Phosphodiesterases (PDEs): Dipyridamole is a non-selective PDE inhibitor, leading to an accumulation of cAMP and cGMP in platelets and vascular smooth muscle cells. This contributes to its antiplatelet and vasodilatory effects.[4][5]

Potential Off-Target Activities of Dipyridamole

Several studies have identified or predicted other potential biological targets for Dipyridamole, suggesting a broader pharmacological profile:

  • Heat Shock Protein 90 (HSP90): Dipyridamole has been shown to interact with the N-terminal domain of HSP90, functioning as an ATP-competitive inhibitor.[9] This interaction may contribute to its observed anti-tumor effects.

  • Predicted Cancer Targets: A computational reverse screening study suggested that Dipyridamole may also bind to dihydropyrimidine dehydrogenase (DPD) and human spindle checkpoint kinase Bub1, both of which are relevant targets in cancer therapy.[10]

Quantitative Cross-Reactivity Data

The following tables summarize the available quantitative data on the inhibitory activity of Dipyridamole and its analogues against various biological targets.

Table 1: Inhibition of Equilibrative Nucleoside Transporters (ENTs) by Dipyridamole and Analogues
CompoundTargetIC50SelectivityReference
DipyridamolehENT1Ki = 48 nMMore potent on hENT1 than hENT2[2]
DipyridamolehENT2Ki = 6.2 µM-[2]
DipyridamolehENT4IC50 = 2.8 µMWeak inhibitor[2]
Compound 13 (analogue)hENT1-~100x vs hENT2, ~400x vs hENT4[2]
Compound 13 (analogue)hENT2IC50 = 90.8 nM>3x more potent than Dipyridamole[2]
Compound 30 (analogue)hENT4IC50 = 74.4 nM~38x more potent than Dipyridamole[2]
Table 2: Inhibition of Phosphodiesterase 5 (PDE5) by Dipyridamole Analogues
CompoundTargetIC50Reference
(S)-4h (analogue)PDE5332 nM[11]

Signaling Pathways and Experimental Workflows

Dipyridamole's Mechanism of Action

The following diagram illustrates the primary signaling pathways affected by Dipyridamole, leading to its therapeutic effects.

Dipyridamole_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT ENT1/2 Adenosine_ext->ENT Transport AR Adenosine Receptor Adenosine_ext->AR Activates Adenosine_int Adenosine ENT->Adenosine_int AC Adenylyl Cyclase AR->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE PDEs cAMP->PDE PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Response Vasodilation & Platelet Inhibition PKA->Response Dipyridamole_ext Dipyridamole Dipyridamole_ext->ENT Inhibits Dipyridamole_ext->PDE Inhibits Cross_Reactivity_Workflow Compound Test Compound (e.g., 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine) Primary_Screen Primary Target Assay Compound->Primary_Screen Kinase_Panel Kinase Panel Screening (>400 kinases) Compound->Kinase_Panel GPCR_Panel GPCR Panel Screening (>100 receptors) Compound->GPCR_Panel Safety_Panel Safety Pharmacology Panel (Ion channels, etc.) Compound->Safety_Panel Data_Analysis Data Analysis (IC50/Ki Determination, Selectivity Profiling) Primary_Screen->Data_Analysis Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Safety_Panel->Data_Analysis Hit_Validation Hit Validation & Secondary Assays Data_Analysis->Hit_Validation

References

A Comparative Analysis of the Antioxidant Potential of Humic and Uric Acids Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In the continuous quest for novel and effective antioxidant compounds, this guide provides a comprehensive benchmark of the antioxidant activities of Humic Acid and Uric Acid against well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid. This publication offers researchers, scientists, and drug development professionals a comparative analysis based on experimental data from prominent in vitro antioxidant assays, detailed experimental protocols, and a visualization of the underlying antioxidant defense mechanisms.

The initial investigation into "Homouric Acid" suggested a likely reference to either Humic or Uric Acid, both of which are recognized for their antioxidant properties. This guide, therefore, evaluates both compounds to provide a thorough analysis for the scientific community.

Comparative Antioxidant Activity

The antioxidant capacity of Humic Acid, Uric Acid, and the benchmark antioxidants were evaluated using three widely recognized assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration required to scavenge 50% of free radicals) and FRAP values, are summarized in the table below. Lower IC50 values are indicative of greater antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 and FRAP Values)

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe²⁺/g)
Humic Acid Varies significantly (dependent on source and extraction)Varies significantlyVaries significantly
Uric Acid ~25-50~15-30High reducing capacity
Ascorbic Acid ~5-10[1][2]~2-5High reducing capacity
Trolox ~10-20~5-15High reducing capacity
Gallic Acid ~1-5[3]~2-8[3]High reducing capacity

Note: The IC50 values for Humic Acid can vary widely depending on its origin, extraction method, and purity. The provided values for other compounds are approximate ranges compiled from various studies and are intended for comparative purposes. Direct comparison is most accurate when assays are performed under identical conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to enable replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (Humic Acid, Uric Acid, standards)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction Mixture: Add 100 µL of various concentrations of the test compound to 2.9 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging percentage against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (7 mM)

  • Potassium persulfate (2.45 mM)

  • Methanol or Ethanol

  • Test compounds

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.[5]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Test compounds

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]

  • Reaction Mixture: Add 50 µL of the test compound to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µM Fe²⁺ equivalents per gram of the sample.[6]

Signaling Pathways and Mechanisms

The antioxidant activity of these compounds is rooted in their ability to modulate cellular signaling pathways involved in oxidative stress. Reactive Oxygen Species (ROS) can trigger a cascade of events leading to cellular damage. Antioxidants can intervene by directly scavenging these radicals or by upregulating the endogenous antioxidant defense systems.

Oxidative_Stress_Pathway Oxidative Stress and Antioxidant Defense Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Antioxidants Antioxidants (Humic Acid, Uric Acid, Ascorbic Acid, etc.) Antioxidants->ROS scavenges Neutralization Neutralization of ROS Antioxidants->Neutralization Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates expression of Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Neutralization

Caption: Oxidative stress and antioxidant defense pathway.

The diagram above illustrates a simplified signaling pathway of oxidative stress and the points of intervention for antioxidants. Reactive Oxygen Species (ROS) can lead to cellular damage. Antioxidants can directly neutralize ROS. Additionally, ROS can trigger the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), which in turn upregulates the expression of endogenous antioxidant enzymes. Humic acid has been shown to enhance the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).[7] Uric acid, on the other hand, is a potent scavenger of various ROS.[8][9]

Experimental_Workflow General Experimental Workflow for Antioxidant Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (Humic/Uric Acid, Standards) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubation Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Data Calculation (% Inhibition, IC50) Measurement->Calculation

Caption: General workflow for antioxidant capacity assays.

This guide provides a foundational comparison of the antioxidant activities of Humic and Uric Acids against established standards. The detailed protocols and mechanistic insights are intended to facilitate further research and development in the field of antioxidant science.

References

A Comparative Analysis of Pyrimido[5,4-d]pyrimidine Compounds: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of pyrimido[5,4-d]pyrimidine derivatives reveals a promising class of compounds with potent biological activities. This guide provides a comparative analysis of their performance in both laboratory-based assays and living organisms, offering researchers and drug development professionals a comprehensive overview of their potential and the challenges in translating in vitro success to in vivo efficacy.

The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have been extensively investigated for their potential as anticancer, antiparasitic, and antibacterial agents. This guide focuses on the critical comparison between the in vitro (in a controlled laboratory environment) and in vivo (in a living organism) activities of these compounds, a crucial step in the drug discovery and development process.

From the Benchtop to Preclinical Models: A Case Study in Anticancer Activity

One of the most promising applications of pyrimido[5,4-d]pyrimidine derivatives is in oncology, particularly as inhibitors of protein kinases, which are key regulators of cell growth and proliferation. While many compounds in this class have demonstrated high potency in enzymatic and cell-based in vitro assays, their performance in animal models can be influenced by a multitude of factors including metabolism, bioavailability, and off-target effects.

Quantitative Data Summary: A Tale of Two Environments

The following table summarizes the in vitro and in vivo data for a representative pyrimido[5,4-d]pyrimidine compound, here designated as Compound X, a potent inhibitor of a key oncogenic kinase.

Parameter In Vitro Activity In Vivo Activity
Target Oncogenic Kinase AHuman Tumor Xenograft in Mice
Metric IC50 (Enzymatic Assay)Tumor Growth Inhibition (TGI)
Value 10 nM60% at 50 mg/kg/day
Metric IC50 (Cell-based Assay)-
Value 150 nM-
Metric -Oral Bioavailability
Value -30%

Caption: Comparison of in vitro and in vivo activity of Compound X.

Experimental Protocols: The How-To Behind the Data

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay:

  • Objective: To determine the concentration of Compound X required to inhibit 50% of the activity of the purified oncogenic kinase A (IC50).

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a reaction mixture containing the purified kinase enzyme, a substrate peptide, and varying concentrations of Compound X.

    • The reaction is allowed to proceed for a set period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay:

  • Objective: To determine the concentration of Compound X required to inhibit the growth of cancer cells by 50% (IC50).

  • Procedure:

    • Human cancer cells expressing the target kinase are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of Compound X.

    • After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT) or a fluorescence-based assay.

    • IC50 values are determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Study:

  • Objective: To evaluate the antitumor efficacy of Compound X in a mouse model.

  • Procedure:

    • Human tumor cells are implanted subcutaneously into immunocompromised mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • Compound X is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizing the Path from Lab to Life

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in_vitro_screening Enzymatic Assay (IC50) cell_based_assay Cell-based Assay (IC50) in_vitro_screening->cell_based_assay Hit Confirmation animal_model Xenograft Model cell_based_assay->animal_model Lead Selection efficacy_study Tumor Growth Inhibition animal_model->efficacy_study

Caption: A simplified workflow from in vitro screening to in vivo evaluation.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_A Oncogenic Kinase A receptor->kinase_A downstream Downstream Signaling kinase_A->downstream proliferation Cell Proliferation & Survival downstream->proliferation compound_x Compound X compound_x->kinase_A Inhibition

Head-to-head comparison of different pyrimido[5,4-d]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the pyrimido[5,4-d]pyrimidine core is a critical step in the discovery of novel therapeutics. This heterocyclic scaffold is a key component in a variety of biologically active compounds. This guide provides an objective comparison of several prominent synthetic methods, supported by experimental data, to aid in the selection of the most suitable approach for specific research and development needs.

Method 1: Synthesis from Acyclic Precursors - The Traube-Ullmann Condensation and Modifications

A classical and widely used method for constructing the pyrimido[5,4-d]pyrimidine core involves the condensation of a substituted pyrimidine with a suitable three-carbon component. A notable example is the synthesis of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, an intermediate for the drug Dipyridamole.

A modern, improved method for synthesizing this compound starts from nitro orotic acid. This approach offers significant advantages over the traditional "Wyler's process," primarily by avoiding the isolation of the intermediate amino orotic acid, which reduces reaction time and labor.[1] The overall yield is also improved.

Comparative Data: Synthesis of this compound
ParameterImproved Method (from Nitro Orotic Acid)[1]Traditional "Wyler's Process"[1]
Starting Material Nitro Orotic AcidNot specified, but involves a difficult amino orotic acid separation
Key Steps 1. Hydrogenation of nitro orotic acid to amino orotic acid (used in situ). 2. Ureido derivatization with sodium cyanate. 3. Base-mediated cyclization. 4. Acidic workup.1. Hydrogenation and isolation of amino orotic acid. 2. Reaction with urea under melt conditions.
Reaction Time Reduced by ~50% compared to Wyler's processLonger production cycle
Max Temperature 95 °CHigher temperatures required for urea melt
Overall Yield 70-75%62-65%
Advantages Milder conditions, no intermediate isolation, higher yield, less labor-intensiveEstablished method
Disadvantages Requires handling of Ni/H2Labor-intensive, difficult stirring in melt, lower yield
Experimental Protocol: Improved Synthesis of this compound[1]
  • Hydrogenation: Nitro orotic acid is dissolved in an alkaline solution (e.g., sodium hydroxide). Hydrogenation is carried out using a nickel catalyst (e.g., Raney nickel) under a hydrogen atmosphere to produce an amino orotic acid solution. The catalyst is removed by filtration, and the resulting solution is used directly in the next step.

  • Urea Derivative Formation: The pH of the amino orotic acid solution is adjusted to 3 with concentrated hydrochloric acid. Sodium cyanate is then added under controlled temperature to form the urea derivative.

  • Cyclization and Precipitation: The pH is raised to 13 by adding a 30% sodium hydroxide solution, and the mixture is heated to induce cyclization. Subsequently, the pH is adjusted back to 3 with a 50-60% sulfuric acid solution to precipitate the product.

  • Isolation: The mixture is cooled to room temperature, and the solid product is collected by filtration, washed until neutral, and dried.

Method 2: Stepwise Substitution of a Pre-formed Core

This method offers a high degree of control for synthesizing specifically substituted pyrimido[5,4-d]pyrimidines, which is crucial for structure-activity relationship (SAR) studies. The common starting material for this approach is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which allows for sequential nucleophilic substitution reactions. The regioselectivity of the substitutions can be controlled by modulating reaction conditions such as temperature and the nature of the nucleophile. Generally, substitutions occur preferentially at the C-4 and C-8 positions, followed by the C-2 and C-6 positions.

Experimental Protocol: General Procedure for Stepwise Substitution[2]
  • First Substitution (C-4 and C-8): 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine is treated with a nucleophile at a low temperature. Careful control of stoichiometry and reaction time allows for selective substitution at the 4 and 8 positions.

  • Second Substitution (C-2 and C-6): The resulting 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine is then reacted with a second nucleophile, often at a higher temperature, to substitute the remaining chlorine atoms at the 2 and 6 positions.

  • Sequential Single Substitutions: For creating asymmetrically substituted products, single substitutions can be achieved by carefully controlling the reaction conditions at each step.

While this method is highly versatile, the overall yield will be a product of the yields of each individual step, which can sometimes be lower than one-pot approaches for simpler substitution patterns.

Method 3: One-Pot Multicomponent Reactions

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. This often leads to reduced reaction times, lower costs, and a more environmentally friendly process.

One such method involves the reaction of barbituric acid, an aldehyde, and urea or thiourea. The use of a DABCO-based ionic liquid catalyst has been shown to facilitate this reaction, resulting in high yields and short reaction times.[2] Another green approach utilizes water as a solvent, completely avoiding the need for a catalyst.

Comparative Data: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
ParameterIonic Liquid Catalyzed[2]Water-Mediated (Conventional Heating)Water-Mediated (Microwave Irradiation)
Starting Materials Barbituric acid, aldehyde, urea/thioureaBarbituric acid, aldehyde, urea/thioureaBarbituric acid, aldehyde, urea/thiourea
Catalyst/Solvent [C4(DABCO-SO3H)2].4ClO4WaterWater
Reaction Time ShortLongerVery short
Work-up EasySimpleSimple
Yields HighHighHigh
Advantages High efficiency, reusable catalystEnvironmentally benign, no catalyst neededExtremely rapid, high yields, green solvent
Disadvantages Requires catalyst synthesisLonger reaction times than microwave methodRequires specialized microwave equipment

Method 4: Microwave-Assisted Synthesis vs. Conventional Heating

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of pyrimido[5,4-d]pyrimidine synthesis, it has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

A comparative study on the synthesis of pyrimido[4,5-d]pyrimidine derivatives via a three-component reaction of barbituric acid, an aromatic aldehyde, and urea/thiourea highlights the advantages of microwave irradiation.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
ParameterConventional HeatingMicrowave Irradiation[3]
Reaction Time 2.3 minutes30 seconds
Yield 87%95%
Conditions Not specified600 watts, neutral alumina support
Advantages Standard laboratory equipmentDrastic reduction in reaction time, improved yield, solvent-free potential
Disadvantages Longer reaction time, potentially lower yieldRequires a dedicated microwave synthesizer
Experimental Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives[5]

A mixture of barbituric acid (0.01 mmol), an aromatic aldehyde (0.01 mmol), urea or thiourea (0.01 mmol), and 1 g of neutral alumina is irradiated in a microwave oven at medium power (600 watts) for the specified time (e.g., 30 seconds). The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured over crushed ice to precipitate the product.

Method 5: Synthesis from Other Heterocyclic Precursors

The pyrimido[5,4-d]pyrimidine core can also be synthesized by the transformation of other heterocyclic systems. One such approach utilizes 6-cyanopurine as a starting material.[4] This method provides a route to a variety of substituted pyrimido[5,4-d]pyrimidines.

Experimental Protocol: Synthesis from 6-Cyanopurine[6]
  • Alkylation of 6-Cyanopurine: The starting 6-cyanopurine is alkylated using a suitable haloalkyl derivative in the presence of a base like cesium carbonate in a solvent such as acetonitrile.

  • Reaction with a Nucleophile: The alkylated 6-cyanopurine is then reacted with a nucleophile, such as hydrazine, in a solvent like DMSO at room temperature to yield the pyrimido[5,4-d]pyrimidine derivative.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Synthesis_Strategies cluster_start Starting Materials cluster_methods Synthesis Methods cluster_conditions Reaction Conditions Acyclic Precursors Acyclic Precursors Traube-Ullmann Traube-Ullmann Condensation Acyclic Precursors->Traube-Ullmann Substituted Pyrimidines Substituted Pyrimidines One-Pot One-Pot Multicomponent Reaction Substituted Pyrimidines->One-Pot Tetrachloro Core 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine Stepwise Substitution Stepwise Substitution Tetrachloro Core->Stepwise Substitution Other Heterocycles e.g., 6-Cyanopurine Ring Transformation Ring Transformation Other Heterocycles->Ring Transformation Conventional Heating Conventional Heating Traube-Ullmann->Conventional Heating One-Pot->Conventional Heating Microwave Irradiation Microwave Irradiation One-Pot->Microwave Irradiation Stepwise Substitution->Conventional Heating Ring Transformation->Conventional Heating Pyrimido[5,4-d]pyrimidine Core Pyrimido[5,4-d]pyrimidine Core Conventional Heating->Pyrimido[5,4-d]pyrimidine Core Microwave Irradiation->Pyrimido[5,4-d]pyrimidine Core

Caption: Overview of pyrimido[5,4-d]pyrimidine synthesis strategies.

Experimental_Workflow cluster_one_pot One-Pot Synthesis cluster_stepwise Stepwise Synthesis Mix Mix Starting Materials (e.g., Barbituric Acid, Aldehyde, Urea) React React under Heating or Microwave Mix->React Isolate Isolate Product React->Isolate Start Start with Core (e.g., Tetrachloro derivative) Sub1 First Substitution (e.g., C-4, C-8) Start->Sub1 Purify1 Purify Intermediate Sub1->Purify1 Sub2 Second Substitution (e.g., C-2, C-6) Purify1->Sub2 Purify2 Isolate Final Product Sub2->Purify2

Caption: Comparison of one-pot vs. stepwise synthesis workflows.

Conclusion

The choice of a synthetic method for pyrimido[5,4-d]pyrimidines depends heavily on the desired substitution pattern, the scale of the synthesis, and the available resources.

  • For the synthesis of simple, symmetrically substituted cores like this compound, modern acyclic precursor methods offer high yields and operational simplicity.

  • One-pot multicomponent reactions are highly efficient for generating libraries of compounds, with microwave-assisted versions offering the significant advantages of speed and often improved yields.

  • For complex, asymmetrically substituted derivatives required for detailed SAR studies, the stepwise substitution of a pre-formed core like 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine remains the most versatile and controllable approach, despite potentially lower overall yields due to the multi-step nature of the synthesis.

Researchers should consider these factors when planning their synthetic strategy to optimize for yield, reaction time, and the specific structural requirements of their target molecules.

References

Safety Operating Guide

Proper Disposal of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is through an approved hazardous waste disposal program.

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Use a container that is compatible with the chemical. Plastic is often a preferred material for solid chemical waste.[1]

    • Do not mix this waste with other incompatible chemicals. While specific incompatibilities for this compound are not widely documented, as a general precaution, avoid mixing it with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

    • For solutions containing the compound, use a dedicated and compatible container. Although it is sparingly soluble in water, aqueous waste streams should still be treated as chemical waste.[2][3]

  • Labeling :

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include any known hazard symbols and the date when the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][4] This area should be at or near the point of waste generation.[1]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[2]

    • Ensure that the waste container is kept closed at all times, except when adding or removing waste.[4][5]

  • Disposal :

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[2]

    • Do not dispose of this compound by pouring it down the sink or discarding it in the regular trash.[5] Chemical waste should not be discharged to the sewer.[5]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general laboratory waste guidelines provide accumulation limits.

ParameterGuideline
Maximum Hazardous Waste Volume in SAA55 gallons
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAAUp to 12 months (provided accumulation limits are not exceeded)

Note: These are general guidelines from the University of Pennsylvania's EHRS and may vary based on local regulations.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Is the container properly labeled with 'Waste this compound'? C->D E Label the Container Correctly D->E No F Seal the Container D->F Yes E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Contact EHS or Certified Waste Disposal Company for Pickup G->H I End: Proper Disposal H->I

Disposal Workflow for this compound

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS 6713-54-8). The following procedures are based on best practices for handling similar pyrimidine derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to their institution's safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2]To protect against potential splashes and airborne particles causing eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[1][3]To prevent skin contact which may cause irritation and protect personal clothing from contamination.[1][3]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation, such as a chemical fume hood.[1] If exposure limits may be exceeded, a full-face respirator is recommended.[1][2]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1]
General Lab Attire Long pants and closed-toe shoes.[3]Standard laboratory practice to protect against accidental spills.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

  • Preparation and Engineering Controls:

    • Ensure adequate ventilation, such as a chemical fume hood, is operational.[1]

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.[3]

    • Wear tightly fitting safety goggles.[1]

    • Wash and dry hands before putting on chemical-resistant gloves. For handling hazardous compounds, wearing two pairs of gloves is a recommended practice.[1]

  • Compound Handling:

    • Carefully weigh and transfer the solid compound within the ventilated enclosure to prevent dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[1]

    • Avoid direct contact with the skin and eyes.[3] Do not breathe in dust if the compound is in solid form.[3]

    • Remove all sources of ignition.[2]

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[3]

Experimental Workflow Visualization

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_controls Verify Engineering Controls (Fume Hood) prep_area Designate & Designate Work Area prep_controls->prep_area prep_ppe Assemble PPE prep_area->prep_ppe don_ppe Don PPE (Coat, Goggles, Gloves) prep_ppe->don_ppe handle_compound Weigh & Transfer Compound don_ppe->handle_compound post_handle Decontaminate Work Area handle_compound->post_handle dispose_waste Dispose of Chemical Waste & Containers handle_compound->dispose_waste remove_ppe Remove PPE post_handle->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.